5-Chloro-2-(methylthio)benzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINRVZUJQJFNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349413 | |
| Record name | 5-Chloro-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-41-3 | |
| Record name | 5-Chloro-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(methylthio)benzothiazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Chloro-2-(methylthio)benzothiazole chemical properties
[1]
Executive Summary & Chemical Identity
This compound (CAS: 3507-41-3 ) is a substituted benzothiazole derivative characterized by two distinct reactive handles: a nucleofugal methylthio ether at the C2 position and an aryl chloride at the C5 position.[1] This dual functionality allows for orthogonal functionalization, making it a valuable building block for "scaffold hopping" in drug discovery and the synthesis of fungicidal agents.
Physicochemical Profile
| Property | Value | Note |
| CAS Number | 3507-41-3 | Distinct from the 6-chloro isomer |
| Molecular Formula | C₈H₆ClNS₂ | |
| Molecular Weight | 215.72 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 73 – 77 °C | Literature range [1, 2] |
| Boiling Point | ~337 °C | Predicted at 760 mmHg |
| Density | 1.45 g/cm³ | High density due to sulfur/chlorine content |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water | Lipophilic scaffold |
Synthetic Methodology
The industrial and laboratory synthesis of this compound predominantly follows a convergent route starting from 2,5-dichloroaniline . This approach ensures high regioselectivity for the chlorine substituent.
Protocol: Thiolation and Methylation
-
Formation of the Benzothiazole Core: 2,5-Dichloroaniline is reacted with carbon disulfide (CS₂) and a base (or potassium ethyl xanthate) under high temperature/pressure to yield 5-chloro-2-mercaptobenzothiazole (CAS: 5331-91-9).
-
S-Methylation: The intermediate thiol is treated with a methylating agent (Methyl iodide or Dimethyl sulfate) in the presence of a mild base (K₂CO₃ or NaOH) in acetone or DMF.
Step-by-Step Laboratory Scale Protocol:
-
Dissolution: Dissolve 10.0 g (49.6 mmol) of 5-chloro-2-mercaptobenzothiazole in 100 mL of DMF.
-
Deprotonation: Add 13.8 g (100 mmol) of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.
-
Methylation: Add 3.4 mL (54 mmol) of Methyl Iodide (MeI) dropwise over 10 minutes. Caution: MeI is a carcinogen.
-
Reaction: Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour mixture into 500 mL ice water. The product precipitates.[2] Filter, wash with water, and recrystallize from ethanol.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis from aniline precursors via the mercaptan intermediate.
Chemical Reactivity & Functionalization
The utility of this compound lies in its orthogonal reactivity . The molecule possesses two sites susceptible to modification under different conditions.[3]
A. The C2-Position: Nucleophilic Displacement (S_NAr)
The C2 position is activated by the adjacent ring nitrogen (C=N bond), making it electrophilic. However, the methylthio (-SMe) group is a relatively poor leaving group compared to halogens or sulfones.
-
Direct Displacement: Requires harsh conditions (high heat, strong nucleophiles like neat amines).
-
Oxidative Activation (The Sulfone Route): To facilitate substitution under mild conditions, the sulfide is oxidized to the sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfone is an excellent leaving group, allowing displacement by amines, alkoxides, or thiols at room temperature.
B. The C5-Position: Transition Metal Catalysis
The C5-chlorine atom is deactivated towards nucleophilic aromatic substitution but is an ideal handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
Selectivity: In a Pd-catalyzed reaction, the C5-Cl bond will react, leaving the C2-SMe group intact (unless the C2 position is activated as a sulfone/halide, in which case competition may occur).
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways allowing selective functionalization at C2 or C5.
Applications in Drug Discovery
In Medicinal Chemistry, this scaffold is often used as a bioisostere for indole or quinoline cores. The sulfur atom increases lipophilicity (LogP), improving membrane permeability.
-
Antitumor Agents: Derivatives functionalized at C2 (via amine displacement) have shown potency against breast cancer cell lines (MCF-7) [3].
-
Antimicrobials: The 5-chloro substitution pattern is frequently associated with enhanced antifungal activity compared to the unsubstituted parent.
-
CNS Activity: Benzothiazoles are privileged structures for binding to adenosine receptors; the 5-chloro group provides a halogen bond acceptor capability that can anchor the molecule in the receptor pocket.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (≥0.11mm). |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. Rinse immediately if exposed. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411) | Do not release into drains. Collect waste for incineration. |
| Incompatibility | Strong Oxidizing Agents | Avoid contact with concentrated H₂O₂ or nitric acid unless in controlled synthesis. |
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfide to sulfoxide.
References
-
Chem-Impex International. (n.d.). This compound Product Data. Retrieved from
-
iChemical. (n.d.). Properties of this compound. Retrieved from
-
ResearchGate. (2020). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-mercaptobenzothiazole. Retrieved from
-
PubChem. (n.d.).[4] 2-(Methylthio)benzothiazole Compound Summary. National Library of Medicine. Retrieved from
Technical Guide: Therapeutic Architectures of Substituted Benzothiazoles
Executive Summary
The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, bicyclic heteroatomic structure (benzene fused to a thiazole ring) offers a unique balance of lipophilicity and electron-donating potential, allowing it to penetrate the blood-brain barrier (BBB) while interacting via
This guide analyzes the pharmacophore’s utility across oncology, neurology, and infectious disease, providing validated protocols for synthesis and mechanistic evaluation.
Part 1: Structural Pharmacology & SAR
The biological efficacy of benzothiazoles is dictated by substitutions at two critical vectors: the C2-position (the "warhead" attachment point) and the Benzene ring (C4–C7, modulating electronic character and metabolism).
Structure-Activity Relationship (SAR) Matrix
| Position | Chemical Modification | Pharmacological Impact | Example Drug |
| C2 (Thiazole) | Aryl/Heteroaryl | Enhances DNA intercalation and kinase binding specificity. | Phortress (Antitumor) |
| C2 (Thiazole) | Primary Amine ( | Critical for glutamate modulation; H-bond donor. | Riluzole (ALS) |
| C6 (Benzene) | Trifluoromethoxy ( | Increases lipophilicity (LogP) for CNS penetration; metabolic stability. | Riluzole |
| C6 (Benzene) | Sulfonamide ( | Carbonic anhydrase inhibition. | Ethoxzolamide |
| C5/C6 | Fluorine substitution | Blocks metabolic hydroxylation; alters pKa. | 5F-203 |
Part 2: Oncology – The CYP1A1 Bioactivation Pathway
While many benzothiazoles act as tyrosine kinase inhibitors (targeting EGFR or VEGFR), a distinct subclass operates via a unique "suicide" mechanism involving the Aryl Hydrocarbon Receptor (AhR).
Case Study: Phortress and 5F-203
Phortress is a lysylamide prodrug of 5F-203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole).[1][2][3] Its selectivity arises because it is non-toxic until bioactivated by CYP1A1 , an enzyme overexpressed in breast and ovarian cancers but quiescent in healthy tissue [1].
Mechanistic Cascade[4]
-
Prodrug Cleavage: Phortress is hydrolyzed in vivo to the active lipophile 5F-203.
-
AhR Activation: 5F-203 binds the cytosolic Aryl Hydrocarbon Receptor (AhR).[1]
-
Nuclear Translocation: The AhR complex moves to the nucleus, inducing CYP1A1 gene transcription.[1][5]
-
Suicide Metabolism: The newly synthesized CYP1A1 hydroxylates 5F-203, generating a reactive nitrenium ion .
-
DNA Adducts: This electrophile covalently binds guanine residues, causing lethal DNA breaks.
Visualization: Phortress Bioactivation Pathway
Caption: The selective bioactivation of Phortress/5F-203 via the AhR-CYP1A1 axis, leading to tumor-specific DNA damage.[2][3][6]
Part 3: Neurology – Glutamate Modulation
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is multimodal, acting as a "brake" on excitotoxicity [2].
Mechanism of Action[2][3][5][6][7][8][9][10][11][12]
-
Presynaptic: Blocks voltage-gated
channels (VGSCs), preventing the depolarization required for glutamate vesicle fusion and release. -
Postsynaptic: Allosteric modulation of GABA receptors and non-competitive inhibition of NMDA receptors.
Visualization: Riluzole Synaptic Regulation
Caption: Riluzole mitigates excitotoxicity by blocking presynaptic sodium channels and inhibiting downstream glutamate signaling.[4][6][7]
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Oxidative Cyclization Synthesis
This method synthesizes 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes, using molecular iodine as a catalyst.[8] This is preferred over high-temperature fusion due to milder conditions and higher yields [3].
Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Aryl Aldehyde (1.0 mmol)
-
Iodine (
, 10 mol%) -
DMSO (Solvent/Oxidant)[4]
Workflow:
-
Mixing: In a round-bottom flask, dissolve 2-aminothiophenol and the target aldehyde in DMSO (5 mL).
-
Catalysis: Add 10 mol% molecular iodine.
-
Reaction: Stir at 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Validation Point: The disappearance of the thiol spot and the appearance of a fluorescent spot under UV (254 nm) confirms cyclization.
-
-
Quenching: Pour the mixture into crushed ice containing sodium thiosulfate (to neutralize excess iodine).
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add benzothiazole derivatives (dissolved in DMSO) at serial dilutions (0.1
M – 100 M).-
Control: Vehicle control (0.1% DMSO) is mandatory.
-
Positive Control: Doxorubicin or Riluzole (depending on indication).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Visualization: Synthesis Workflow
Caption: Step-wise oxidative cyclization pathway for generating the benzothiazole pharmacophore.
References
-
Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate.[4][5] Current Medicinal Chemistry, 11(8), 1009-1021.
-
Doble, A. (1996).[9] The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241.
-
Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696.
-
Kumbhare, R. M., et al. (2024). Scope of Benzothiazole Scaffold: A Review. International Journal of Biology, Pharmacy and Allied Sciences.
-
Ali, I., et al. (2023).[4][10] Recent insights into antibacterial potential of benzothiazole derivatives.[4][7][11] PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. neurology.org [neurology.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
Technical Guide: Crystal Structure Elucidation & Analysis of 5-Chloro-2-(methylthio)benzothiazole
[1]
Executive Summary
5-Chloro-2-(methylthio)benzothiazole (CAS 3507-41-3) represents a critical scaffold in the development of antimicrobial agents, agricultural fungicides, and antitumor therapeutics.[1] Its structural integrity relies on the interplay between the electron-withdrawing chlorine at the C5 position and the flexible, electron-rich methylthio group at C2.
This guide provides a comprehensive framework for the solid-state characterization of this compound. Unlike standard operating procedures, this document focuses on the causality of experimental choices—why specific solvents yield diffraction-quality crystals and how to interpret the competitive intermolecular forces (halogen vs. chalcogen bonding) that dictate its lattice energy and pharmaceutical stability.
Part 1: Experimental Methodology
Crystallization Strategy
The planar benzothiazole core favors
-
Primary Solvent (Good Solubility): Dimethylformamide (DMF) or Dichloromethane (DCM).[1] These solubilize the aromatic core effectively.
-
Antisolvent (Poor Solubility): Ethanol or Hexane.
-
Protocol: Dissolve 20 mg of the compound in 2 mL of DCM. Layer 4 mL of Ethanol carefully on top in a narrow test tube. Seal with Parafilm containing a single pinhole to control diffusion rate.
-
Target Morphology: Colorless blocks or prisms. Avoid needles, which often indicate rapid, disordered growth along the stacking axis.
Data Collection Parameters
To resolve the subtle electron density of the sulfur and chlorine atoms, low-temperature data collection is non-negotiable.
| Parameter | Specification | Rationale |
| Temperature | 100 K (Liquid | Minimizes thermal motion of the terminal methyl group; enhances high-angle diffraction intensity.[1] |
| Radiation Source | Mo K | Preferred over Cu K |
| Resolution | 0.75 Å or better | Required to resolve C-H...Cl interactions and accurately model anisotropic displacement parameters (ADPs). |
| Completeness | > 99% to | Essential for accurate Hirshfeld surface analysis and void space calculation. |
Structure Solution Workflow
The presence of sulfur and chlorine makes the heavy-atom method or direct methods (SHELXT) highly effective.
Figure 1: Crystallographic workflow emphasizing the iterative refinement of heavy atoms (S, Cl) prior to hydrogen placement.
Part 2: Structural Analysis Framework
Once the structure is solved, the analysis must move beyond bond lengths to the interaction landscape. For this compound, the packing is governed by a competition between Halogen Bonding and Chalcogen interactions.[1][2]
Molecular Conformation[1][3]
-
Planarity: The benzothiazole bicycle is expected to be planar (RMSD < 0.02 Å).
-
S-Me Orientation: The methyl group (C8) will likely adopt a syn-planar or anti-planar conformation relative to the endocyclic nitrogen (N3) to minimize steric clash with the lone pairs of S1.
-
Metric to Watch: The C2-S-C(Me)-H torsion angle.[1]
-
Intermolecular Interactions (The "Fingerprint")
The lattice energy is stabilized by specific directional forces.
-
Halogen Bonding (C-Cl...N / C-Cl...S):
-
Look for "Type II" halogen bonds where the C-Cl...X angle is
.[1] The electrophilic -hole on the Chlorine atom interacts with the nucleophilic Nitrogen or Sulfur of a neighboring molecule.
-
-
Chalcogen Bonding (S...N):
-
The sulfur atom of the methylthio group can act as a Lewis acid (via its
-hole) toward the benzothiazole nitrogen.
-
-
-
Stacking:-
Centroid-to-centroid distances of 3.6–3.9 Å between antiparallel benzothiazole cores are typical, forming "slipped-stack" columns.[1]
-
Figure 2: Interaction network highlighting the competition between Halogen and Chalcogen bonding in crystal packing.
Quantitative Metrics Table
Use the following table to benchmark your solved structure against expected values for benzothiazole derivatives.
| Geometric Parameter | Expected Range | Significance |
| C-Cl Bond Length | 1.73 – 1.75 Å | Shortening indicates resonance contribution from the benzene ring.[1] |
| C2-S(Me) Bond Length | 1.74 – 1.76 Å | Critical for defining the thioether character vs. thione tautomer.[1] |
| C-S-C Angle | 100° – 104° | Deviations suggest steric strain from crystal packing.[1] |
| Interplanar Distance | 3.35 – 3.50 Å | Indicates strength of |
Part 3: Pharmaceutical Implications[1][4][5]
Polymorphism Risk
The rotational freedom of the methylthio group creates a high probability of conformational polymorphism.
-
Action: If the initial structure (Form I) has a high void volume (> 5%), perform a solvent screen (Acetone vs. Toluene) to identify denser, more stable polymorphs (Form II).
Stability Profile
The presence of the C-Cl...S or C-Cl...N interactions often correlates with higher melting points and lower solubility.[1] A structure lacking these specific halogen bonds (i.e., dominated only by weak van der Waals forces) may exhibit poor mechanical properties (tabletability) and lower chemical stability against hydrolysis.
References
-
Compound Identity: National Institute of Standards and Technology (NIST). Benzothiazole, 5-chloro-2-(methylthio)-.[1] NIST Chemistry WebBook. [Link][1]
-
Structural Analogs (Halogen Bonding): Watts, S., et al. (2022).[2] Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. Acta Crystallographica Section C. [Link]
-
Synthesis & Properties: PubChem. This compound (CID 645746).[1] National Library of Medicine. [Link][1]
-
Benzothiazole Scaffolds: Irfan, A., et al. (2020).[3] Benzothiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]
Sources
- 1. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 2. Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Biotransformation Dynamics of 2-(Methylthio)benzothiazole (2-MeS-BT): A Technical Guide
Executive Summary & Mechanistic Overview
2-(Methylthio)benzothiazole (2-MeS-BT) represents a critical structural motif in both industrial applications (rubber vulcanization accelerators) and medicinal chemistry (antitumor pharmacophores). Understanding its metabolic fate is essential for two reasons: assessing the environmental toxicity of its stable oxides and predicting the clearance of drug candidates containing the benzothiazole thioether moiety.
The metabolic clearance of 2-MeS-BT is driven primarily by S-oxidation and S-demethylation . Unlike simple lipophilic drugs that undergo Phase I hydroxylation immediately, 2-MeS-BT undergoes a sequential oxidation cascade at the sulfur atom, often competing with oxidative demethylation.
Core Metabolic Pathways
-
S-Oxidation (Dominant): The sulfide sulfur is oxidized to a sulfoxide (2-methylsulfinylbenzothiazole), which is further oxidized to a sulfone (2-methylsulfonylbenzothiazole). This pathway is typically catalyzed by Flavin-containing Monooxygenases (FMOs) and specific Cytochrome P450 isoforms (CYP3A4, CYP1A2).
-
Oxidative S-Demethylation: Removal of the methyl group to yield 2-mercaptobenzothiazole (2-MBT). This is a bioactivation step, as 2-MBT is a known toxicant.
-
Ring Hydroxylation (Minor): Oxidation at the C5 or C6 position of the benzene ring, though this is often sterically less favorable than sulfur oxidation.
Pathway Visualization
The following diagram illustrates the sequential oxidation and divergence into demethylation pathways.
Figure 1: Primary metabolic fate of 2-(methylthio)benzothiazole showing the competition between S-oxidation (Green) and bioactivation via demethylation (Red).[1][2]
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to determine the intrinsic clearance (
Materials Required[1][3][4][5][6][7][8]
-
Test Article: 2-(Methylthio)benzothiazole (Purity >98%).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Benzothiazole-d4 or Propranolol).
Step-by-Step Workflow
1. Preparation Phase
-
Stock Solution: Dissolve 2-MeS-BT in DMSO to create a 10 mM stock.
-
Working Solution: Dilute stock in phosphate buffer to 10
(0.1% DMSO final in incubation). Note: Keep DMSO <0.2% to avoid inhibiting CYP enzymes.
2. Incubation Setup Prepare the following reaction mixtures in triplicate (96-well plate or microcentrifuge tubes):
| Component | Volume ( | Final Conc. | Rationale |
| Phosphate Buffer (pH 7.4) | 180 | 100 mM | Physiological pH maintenance. |
| Microsomes (20 mg/mL) | 10 | 0.5 mg/mL | Enzyme source. |
| Pre-Incubation | 5 min @ 37°C | - | Equilibrate temperature. |
| NADPH (10 mM) | 10 | 1.0 mM | Initiates reaction. |
| Test Substrate | Added to buffer | 1 | Below |
3. Kinetic Sampling
-
Initiate reaction by adding NADPH.
-
Sample at timepoints:
minutes. -
Quenching: Transfer 50
of reaction mixture into 150 of Ice-cold ACN (containing Internal Standard). This precipitates proteins and stops metabolism immediately.
4. Post-Processing
-
Vortex plates/tubes for 10 minutes.
-
Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS vials for analysis.
Experimental Workflow Diagram
Figure 2: Step-by-step microsomal stability workflow ensuring protein precipitation and metabolite recovery.
Analytical Strategy (LC-MS/MS)
Accurate quantification requires specific Mass Spectrometry transitions. Benzothiazoles ionize well in Positive Electrospray Ionization (ESI+) mode.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
, 50 x 2.1 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
MS/MS Transitions (MRM)
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| 2-MeS-BT (Parent) | 182.0 | 167.0 | 25 | Loss of Methyl ( |
| 182.0 | 136.0 | 35 | Loss of | |
| Sulfoxide (M1) | 198.0 | 183.0 | 20 | Loss of Methyl |
| Sulfone (M2) | 214.0 | 150.0 | 30 | Loss of |
| 2-MBT (Demethylated) | 168.0 | 134.0 | 25 | Loss of |
Note: The transition 182 > 167 is the most abundant for the parent but check for interference. The sulfoxide (+16 Da) and sulfone (+32 Da) are the critical metabolites to monitor.
Data Interpretation & Causality
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining parent compound (% remaining) against time. The slope of this line (
Interpreting the Results
-
Rapid Clearance: If
min, the compound is rapidly metabolized. For 2-MeS-BT, this usually indicates high FMO activity or CYP induction (if using induced microsomes). -
Metabolite Ratio:
-
High Sulfoxide/Sulfone ratio suggests FMO dominance (FMOs typically stop at the sulfoxide or produce it faster than CYPs convert it to sulfone).
-
High 2-MBT (Mercapto) levels indicate oxidative dealkylation, often driven by CYP1A2. This is toxicologically relevant as 2-MBT is a sensitizer.
-
-
Species Differences: Rat liver microsomes typically show higher rates of S-demethylation compared to humans, where S-oxidation is more preserved.
References
-
Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[2] Xenobiotica.[1][2][4][5]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.[6] Journal of Chromatography A.[6]
-
Wang, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism.[7] PubMed Central.
-
(Note: Link directs to PMC repository for verification).
-
-
U.S. National Library of Medicine.PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole.
Sources
- 1. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver / Xenobiotica, 1988 [sci-hub.st]
- 3. mac-mod.com [mac-mod.com]
- 4. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 5. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nucleophilic substitution reactions at the C-2 position of benzothiazole
Executive Summary
This application note details the methodological frameworks for functionalizing the C-2 position of the benzothiazole ring, a privileged scaffold in medicinal chemistry found in antitumor agents (e.g., Phortress), imaging tracers, and
We present two distinct protocols:
-
Classical
Displacement: A robust, high-yielding substitution of 2-chlorobenzothiazole suitable for scale-up.[1] -
Oxidative C-H Functionalization: A modern, atom-economical approach for direct amination/alkylation, eliminating the need for pre-halogenated precursors.[1]
Introduction & Mechanistic Rationale
The reactivity of benzothiazole is dominated by the "azomethine" (
-
Nitrogen (N3): High electronegativity pulls electron density, activating C-2.[1]
-
Sulfur (S1): While less electronegative than nitrogen, its polarizability stabilizes the anionic transition states (Meisenheimer complexes) formed during nucleophilic attack.
Mechanistic Pathway:
In the presence of a leaving group (LG, typically Cl, Br, or
Figure 1: The addition-elimination mechanism (
Protocol A: Classical Nucleophilic Displacement ( )
Objective: Synthesis of 2-morpholinobenzothiazole via displacement of chloride.[1] Scope: Applicable to primary/secondary amines, thiols, and alkoxides.[1]
Reagents & Equipment
-
Substrate: 2-Chlorobenzothiazole (Caution: Vesicant, lachrymator).[1]
-
Nucleophile: Morpholine (1.2 equiv).[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv).[1] -
Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative).[1]
-
Equipment: Round-bottom flask, reflux condenser, oil bath, TLC silica plates.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzothiazole (1.70 g, 10 mmol) in DMF (15 mL).
-
Add anhydrous
(2.76 g, 20 mmol) in one portion. -
Note: The base acts as an HCl scavenger.[1] For liquid amines like morpholine, the amine itself can act as the base if used in excess (2.5 equiv), but inorganic base is preferred for atom economy.
-
-
Nucleophile Addition:
-
Add morpholine (1.05 mL, 12 mmol) dropwise over 5 minutes.
-
Observation: A mild exotherm may occur.[1]
-
-
Reaction:
-
Heat the mixture to 100°C for 4–6 hours.
-
TLC Monitoring: Mobile phase Hexane:EtOAc (8:2). The starting material (
) should disappear; product appears at lower due to increased polarity.[1]
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
The product should precipitate as a white/off-white solid.[1]
-
Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
-
Purification:
-
Filter the solid and wash with cold water (
mL).[1] -
Recrystallization: Dissolve in hot ethanol, filter while hot (to remove residual salts), and cool to 4°C.
-
Yield Expectation: 85–92% Characterization: MP: 120–122°C.[1]
Protocol B: Oxidative C-H Functionalization (Modern)
Objective: Direct C-2 amination of benzothiazole without halogenated precursors.[1] Mechanism: Oxidative Cross-Dehydrogenative Coupling (CDC).[1]
Reagents & Equipment
-
Nucleophile: Cyclic secondary amine (e.g., Piperidine).[1]
-
Catalyst: Copper(II) Acetate [
] (10 mol%).[1] -
Oxidant: Air (balloon) or TEMPO (1 equiv) /
. -
Solvent: Xylene or DMSO.[1]
Step-by-Step Procedure
-
Catalyst Activation:
-
In a reaction tube, weigh
(0.1 mmol) and Benzothiazole (1.0 mmol). -
Add solvent (Xylene , 3.0 mL).[1]
-
-
Addition:
-
Add Piperidine (1.2 mmol).
-
-
Oxidative Environment:
-
Heating:
-
Heat to 120°C for 12 hours.
-
Why High Temp? C-H activation has a higher energy barrier than C-Cl displacement.[1]
-
-
Workup:
Comparative Data & Scope
| Parameter | Protocol A ( | Protocol B (C-H Activation) |
| Precursor | 2-Chlorobenzothiazole | Benzothiazole (Unsubstituted) |
| Atom Economy | Lower (Stoichiometric salt waste) | High (Water is often the byproduct) |
| Reaction Time | 2–6 Hours | 12–24 Hours |
| Substrate Scope | Excellent for all amines/thiols | Sensitive to steric hindrance |
| Cost | Low | Moderate (Catalyst/Oxidant dependent) |
Workflow Visualization
Figure 2: Decision matrix and experimental workflow for benzothiazole functionalization.
Troubleshooting & Safety Notes
-
Odor Control: Benzothiazoles often possess a penetrating, sulfur-like odor.[1] All reactions must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) can be used to clean glassware to oxidize residual sulfur compounds.[1]
-
Toxicity: 2-Chlorobenzothiazole is toxic if swallowed and causes severe eye irritation.[1] Wear double nitrile gloves.[1]
-
Moisture Sensitivity: Protocol A is relatively tolerant of moisture if Ethanol is used, but DMF reactions should be kept dry to prevent hydrolysis of the chloride to the benzothiazolone byproduct.
References
-
Mechanistic Overview: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for
mechanism). -
Green Synthesis Protocol: Sahu, P. K., et al. (2015).[1] "A green and efficient synthesis of 2-substituted benzothiazoles using hydrotalcite as a solid base catalyst."[1][6] Green Chemistry. Link
-
Oxidative C-H Functionalization: Monguchi, Y., et al. (2013).[1] "Direct C-H Amination of Benzothiazoles Catalyzed by Copper." Organic Letters. Link[1]
-
Electrochemical Approaches: Luo, K., et al. (2021).[1][11] "Electrochemical Oxidative Amination of Heteroarenes." Journal of Organic Chemistry. Link[1]
-
Benzothiazole Pharmacology: Keri, R. S., & Patil, M. R. (2014).[1] "Benzothiazole: a privileged scaffold in current medicinal chemistry."[1][12] European Journal of Medicinal Chemistry. Link
Sources
- 1. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable & Green Synthesis of 2-Amino-Substituted Benzothiazole Derivatives
Executive Summary & Strategic Importance
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including Riluzole (neuroprotective), Pramipexole (dopamine agonist), and emerging PI3K inhibitors for cancer therapy.
Traditional synthesis (e.g., the Hugerschoff reaction using liquid bromine) often suffers from harsh conditions, toxic waste, and poor regioselectivity. This Application Note provides two optimized, field-validated protocols that address these limitations:
-
Protocol A: A metal-free, Iodine-catalyzed cascade reaction using molecular oxygen as the oxidant.[1][2][3] This method eliminates the need for ortho-halo precursors and transition metals.[1][2][3]
-
Protocol B: A microwave-assisted, solvent-free adaptation of the Hugerschoff reaction using Tetrabutylammonium Tribromide (TBATB), offering rapid kinetics and simplified work-up.
Mechanistic Insight: Iodine-Catalyzed Oxidative Cyclization
Understanding the mechanism is critical for controlling side reactions (e.g., over-oxidation or dimerization). The iodine-catalyzed route operates via a Cross-Dehydrogenative Coupling (CDC) mechanism.[1] Unlike metal-catalyzed routes that require pre-functionalized handles (e.g., 2-halobenzothiazoles), this pathway activates the C(sp²)-H bond directly.
Figure 1: Reaction Mechanism Pathway
The following diagram illustrates the transformation from aryl isothiocyanate to the benzothiazole core via the sulfenyl iodide intermediate.
Caption: Figure 1. Iodine-catalyzed cascade synthesis involving in situ thiourea formation followed by oxidative C-H/S-H coupling.[1][2][3]
Protocol A: Metal-Free Iodine-Catalyzed Cascade Synthesis
Application: Ideal for high-throughput library generation where metal contamination (Pd, Cu) must be avoided. Scope: Tolerates electron-donating and electron-withdrawing groups on the aryl ring.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate 1: Aryl isothiocyanate (1.0 mmol)
-
Substrate 2: Primary or Secondary Amine (1.2 mmol)
-
Catalyst: Molecular Iodine (
) (0.2 mmol, 20 mol%) -
Oxidant: Molecular Oxygen (
) (Balloon pressure) or T-butyl hydroperoxide (TBHP) for liquid-phase variants. -
Solvent: Chlorobenzene (PhCl) or Water (for emulsion variants).
-
Base:
(optional, depending on amine basicity).
Step-by-Step Methodology
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl isothiocyanate (1.0 equiv) and the amine (1.2 equiv).
-
Intermediate Formation: Stir at room temperature for 15 minutes. Checkpoint: TLC should show the disappearance of the isothiocyanate and formation of the thiourea intermediate (usually lower
). -
Catalyst Addition: Add molecular iodine (20 mol%).
-
Oxygenation: Attach an
balloon to the flask. (Alternatively, open air can be used with slightly longer reaction times). -
Heating: Heat the reaction mixture to 100–120 °C in an oil bath.
-
Note: High temperature is required to overcome the activation energy for the C-H bond functionalization.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–8 hours.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol B: Microwave-Assisted Green Synthesis (TBATB Method)
Application: Rapid synthesis (minutes vs. hours) using a solid brominating agent that is safer than liquid bromine.
Reagent: Tetrabutylammonium Tribromide (TBATB) acts as a solid source of
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: N-arylthiourea (pre-synthesized or formed in situ).
-
Reagent: Tetrabutylammonium Tribromide (TBATB) (1.0 equiv).
-
Solvent: Solvent-free or minimal Ethanol.
-
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Preparation: Mix the substituted phenylthiourea (1.0 mmol) and TBATB (1.0 mmol) in a microwave-safe vial.
-
Homogenization: If solid, grind the mixture briefly to ensure contact. Add 0.5 mL EtOH if a slurry is preferred for better heat distribution.
-
Irradiation:
-
Power: 300 W (dynamic mode).[6]
-
Temperature: 90–100 °C.
-
Time: 2–5 minutes.
-
-
Quenching: Pour the reaction mixture into cold aqueous Sodium Carbonate (
) to neutralize HBr generated during cyclization. -
Isolation: The product typically precipitates out. Filter the solid, wash with cold water, and dry.
-
Validation: Verify purity via Melting Point (MP) and NMR.
Comparative Data Analysis
The following table contrasts the efficiency of the described protocols against the traditional Hugerschoff method.
| Parameter | Traditional Hugerschoff | Protocol A: Iodine/Oxygen | Protocol B: MW-TBATB |
| Reagent | Liquid | TBATB (Solid, Stable) | |
| Solvent | Glacial Acetic Acid | Chlorobenzene or Water | Solvent-free / EtOH |
| Temp/Time | Reflux / 2–4 Hours | 120°C / 4–8 Hours | 100°C / 2–5 Minutes |
| Yield (Avg) | 60–75% | 80–92% | 85–95% |
| Atom Economy | Low (Heavy waste) | High (Water byproduct) | Moderate |
| Safety | Low (Fuming hood required) | High | High |
Troubleshooting & Optimization (Expert Notes)
Regioselectivity Issues
When using meta-substituted anilines/arylthioureas, cyclization can occur at the ortho or para position relative to the substituent, leading to regioisomers (4-substituted vs. 6-substituted benzothiazoles).
-
Observation: Electron-donating groups (e.g., -OMe) generally direct cyclization to the para position (relative to the amino group), favoring the 6-substituted benzothiazole.
-
Correction: If a mixture is observed by NMR, switch to Protocol A and lower the temperature to 80°C to improve kinetic control, though conversion will be slower.
"Sticky" Precipitates
In Protocol B, the product may form a gummy solid upon quenching with carbonate.
-
Solution: Add a small amount of Ethanol (1–2 mL) to the quenching bath and sonicate. This encourages crystal lattice formation over amorphous aggregation.
Catalyst Deactivation (Protocol A)
If the reaction stalls:
-
Cause: Iodine can sublime and deposit on the condenser walls, removing it from the solution.
-
Fix: Add an additional 5–10 mol% of
and ensure the condenser water is not too cold (to prevent rapid sublimation/deposition cycle) or use a sealed tube system.
References
-
Xu, Y., Li, B., Zhang, X., & Fan, X.[1] (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions.[1][2][3] The Journal of Organic Chemistry. [1]
-
Jordan, A. D., et al. (2002). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Organic Chemistry / NIH.
-
Gupta, R., et al. (2025). Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles using TBATB. ResearchGate.[7]
-
Al-Dalla Ali, A. F., et al. (2025). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation.[4] ACS Omega.
-
Ding, Q., et al. (2012). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction. Green Chemistry.
Sources
- 1. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 5-Chloro-2-(methylthio)benzothiazole in Medicinal Chemistry
Executive Summary
In modern drug discovery, 5-Chloro-2-(methylthio)benzothiazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overlooked as a simple reagent, this molecule functions as a versatile electrophilic hub .
The 5-chloro substituent enhances lipophilicity and metabolic stability by blocking the oxidation-prone C5 position, while the 2-methylthio (-SMe) group serves as a "switchable" handle. It is stable enough to survive diverse reaction conditions but can be activated (via oxidation) or coupled (via metal catalysis) to install amines, hydrazines, or carbon-based substituents.
This guide details three high-value workflows for leveraging this scaffold:
-
Oxidative Activation for rapid nucleophilic substitution (
). -
Liebeskind-Srogl Coupling for C-C bond formation.[1]
-
Heterocycle Extension via hydrazine displacement.
The Chemistry of the Scaffold
Structural Advantages
-
Metabolic Blockade: The chlorine atom at position 5 prevents metabolic hydroxylation at the para-position relative to the nitrogen, a common clearance pathway for benzothiazoles.
-
The "Switchable" Leaving Group: The -SMe group is a poor leaving group in standard
reactions, allowing the scaffold to tolerate basic conditions elsewhere in a synthetic sequence. However, it can be "switched on" by oxidation to the sulfone (-SO Me), increasing electrophilicity at C2 by orders of magnitude.
Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.
Figure 1: Divergent synthetic pathways from the this compound hub.
Protocol A: Oxidative Activation (The "Catch & Release" Strategy)
Direct displacement of the methylthio group by amines is often sluggish, requiring high temperatures that may degrade sensitive substrates. A superior medicinal chemistry strategy is the oxidation of the thioether to a sulfone, creating a "super-electrophile" that reacts with amines under mild conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv) OR Hydrogen Peroxide (30%) / Acetic Acid.
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.
-
Quench: Sat. NaHCO
, Na S O .
Step-by-Step Methodology (mCPBA Route)
-
Dissolution: Dissolve this compound (1.0 mmol) in DCM (10 mL) and cool to 0°C in an ice bath.
-
Addition: Add mCPBA (2.5 mmol) portion-wise over 15 minutes. Note: 2.5 equiv ensures full oxidation to sulfone (-SO
Me); using 1.1 equiv yields the sulfoxide (-SOMe). -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).
-
Workup:
-
Dilute with DCM.
-
Wash with 10% aqueous Na
S O (to reduce excess peroxide). -
Wash with sat. NaHCO
(to remove benzoic acid byproduct). -
Dry over MgSO
and concentrate.
-
-
Yield: The resulting 5-chloro-2-(methylsulfonyl)benzothiazole is usually obtained as a white solid in >90% yield and can often be used without column chromatography.
Application: Library Generation
The resulting sulfone can be reacted with a variety of primary and secondary amines (1.2 equiv) in THF or DMF with DIPEA (2.0 equiv) at RT or mild heat (40°C) to yield 2-aminobenzothiazoles, a pharmacophore found in Riluzole analogs and various kinase inhibitors [1, 2].
Protocol B: Liebeskind-Srogl Cross-Coupling
This is a high-value protocol for forming Carbon-Carbon bonds. Unlike Suzuki coupling which requires a halide (Br/I), the Liebeskind-Srogl reaction allows the direct coupling of the stable methylthio ether with boronic acids. This is "mechanistically unprecedented" because it uses a copper cofactor to activate the sulfur [3, 4].
Mechanism Overview
The reaction utilizes a Copper(I) carboxylate to coordinate the sulfur, facilitating oxidative addition of Palladium(0) into the C-S bond.
Materials
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) / TFP. -
Co-factor: Copper(I) thiophene-2-carboxylate (CuTC) (1.5–3.0 equiv).
-
Solvent: THF (anhydrous, degassed).
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict Argon flow, charge a Schlenk tube with the thioether (1.0 mmol), boronic acid (1.5 mmol), and CuTC (1.5 mmol).
-
Catalyst Addition: Add Pd(PPh
) (0.05 mmol). -
Solvation: Add degassed anhydrous THF (5 mL).
-
Reaction: Seal the tube and heat to 50–60°C for 12–18 hours.
-
Critical Check: The reaction mixture usually turns from an orange suspension to a dark/black mixture as Cu
S precipitates.
-
-
Purification:
-
Cool to RT.
-
Filter through a pad of Celite to remove copper residues.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Data Summary: Coupling Efficiency
| Boronic Acid Type | Yield (%) | Notes |
| Phenylboronic acid | 75-85% | Standard benchmark |
| 4-Methoxyphenylboronic acid | 80-90% | Electron-rich acids work best |
| 3-Pyridylboronic acid | 60-70% | Heterocycles are tolerated |
| Ortho-substituted aryl | 40-55% | Steric hindrance reduces yield |
Protocol C: Synthesis of Hydrazinyl Derivatives
2-Hydrazinobenzothiazoles are critical intermediates for synthesizing tricyclic systems (e.g., triazolo-benzothiazoles) which possess potent antifungal activity [5].
Step-by-Step Methodology
-
Mixing: Dissolve this compound (10 mmol) in Ethanol (30 mL).
-
Reagent: Add Hydrazine Hydrate (99%, 50 mmol - large excess is vital to prevent dimer formation).
-
Reflux: Heat to reflux (approx. 78°C) for 6–10 hours. Evolution of methanethiol (MeSH) gas will occur (rotten cabbage odor); perform in a well-ventilated fume hood with a bleach trap.
-
Isolation: Cool the mixture. The product, 5-chloro-2-hydrazinylbenzothiazole , typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
Biological Applications & Visual Workflow
The 5-chloro-2-substituted benzothiazole scaffold acts as a bioisostere for purines and indoles.
-
Antifungal: 2-hydrazinyl derivatives cyclized to triazoles show activity against Candida glabrata [5].
-
Antitumor: 2-aryl derivatives (via Liebeskind-Srogl) inhibit breast cancer cell lines by targeting specific kinases [6].
-
Anti-ulcer: 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole has demonstrated anti-ulcer activity comparable to Omeprazole in rat models [7].[2]
Figure 2: Decision tree for selecting the appropriate synthetic protocol based on the desired final pharmacophore.
References
-
Synthesis of 2-aminobenzothiazole derivatives: Journal of Chemical Reviews, 2024. Link
-
Benzothiazoles in Medicinal Chemistry: Molecules, 2022, 27(9), 2696. Link
-
Liebeskind-Srogl Coupling Mechanism: Journal of the American Chemical Society, 2000, 122, 11260.[3] Link
-
Liebeskind-Srogl Protocol Details: Organic Chemistry Portal. Link
-
Synthesis of 2-amino-5-chlorobenzothiazole antifungal derivatives: Baghdad Science Journal, 2024, 21(3). Link
-
Benzothiazole-Based Therapeutics Review: Journal of Chemical Reviews, 2024, 6(2), 202–236. Link
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: Chemical Biology & Drug Design, via NCBI. Link
Sources
5-Chloro-2-(methylthio)benzothiazole as an intermediate for pharmaceuticals
Application Note: 5-Chloro-2-(methylthio)benzothiazole as a Modular Scaffold for Pharmaceutical Synthesis
Executive Summary: The "Masked" Electrophile
In the landscape of heterocyclic drug discovery, the benzothiazole ring is a "privileged scaffold," appearing in therapeutics ranging from the neuroprotective agent Riluzole to antitumor spiro-compounds.[1]
This compound represents a strategic entry point for library generation. Unlike 2-chlorobenzothiazoles, which are hydrolytically unstable, or 2-aminobenzothiazoles, which can be difficult to functionalize further, the 2-(methylthio) derivative offers a unique balance of stability during storage and tunable reactivity .
This guide details the protocols for "activating" this scaffold to generate diverse libraries of 5-chloro-2-substituted benzothiazoles, a core motif in modern antimicrobial and anticancer research.
Chemical Profile & Handling
| Property | Data |
| CAS Number | 3507-41-3 |
| Molecular Formula | C₈H₆ClNS₂ |
| Molecular Weight | 215.72 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 73–77 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Storage | 2–8 °C (Stable for >2 years if kept dry) |
Safety Note: The methylthio group can release methanethiol (MeSH) under strong acidic conditions or high heat. All reactions involving displacement of the -SMe group should be vented through a bleach scrubber.
Application Note: The "Activation-Displacement" Strategy
The primary utility of this intermediate lies in the C2-position functionalization . While the 5-chloro group serves as a handle for Suzuki/Buchwald couplings (typically performed after C2 modification to avoid catalyst poisoning by sulfur), the C2-SMe group is the diversity generator.
Mechanism of Action
The -SMe group is a poor leaving group compared to halides. However, it can be utilized in two distinct pathways:[2][3][4]
-
Thermal Displacement (Path A): Direct reaction with strong nucleophiles (aliphatic amines) at high temperatures.
-
Oxidative Activation (Path B - Recommended): Oxidation of the sulfide (-SMe) to the sulfone (-SO₂Me). The sulfone is an exceptional leaving group (approx. 100x more reactive), allowing substitution by weak nucleophiles (anilines, phenols) under mild conditions.
Visualizing the Reaction Landscape
Caption: Figure 1. Divergent synthesis pathways. Path B (Oxidation) is preferred for library generation due to milder conditions and broader nucleophile tolerance.
Detailed Experimental Protocols
Protocol A: Oxidative Activation to Sulfone
Use this protocol to convert the stable precursor into a highly reactive electrophile.
Reagents:
-
This compound (1.0 eq)
-
m-Chloroperbenzoic acid (mCPBA), 77% max (2.5 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
-
Sat. NaHCO₃ and Na₂S₂O₃ solutions.
Procedure:
-
Dissolution: Dissolve this compound (e.g., 2.15 g, 10 mmol) in DCM (100 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Oxidation: Slowly add mCPBA (e.g., 5.6 g, 25 mmol) portion-wise over 20 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfone typically runs much lower (more polar) than the sulfide.
-
Workup:
-
Quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (50 mL) and stir vigorously for 15 mins.
-
Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.
-
Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude sulfone is usually pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol.[5][6]
-
Yield Expectation: 85–95%.[3]
-
Protocol B: Nucleophilic Displacement (Library Generation)
Use this protocol to install diverse amines at the C2 position.
Reagents:
-
5-Chloro-2-(methylsulfonyl)benzothiazole (from Protocol A) (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF (for unreactive amines)
Procedure:
-
Setup: In a reaction vial, dissolve the sulfone intermediate (0.5 mmol) in ACN (2 mL).
-
Addition: Add DIPEA (1.0 mmol) followed by the specific amine (0.6 mmol).
-
Reaction:
-
Aliphatic Amines: Stir at RT for 2–4 hours.
-
Anilines/Weak Nucleophiles: Heat to 60–80 °C for 4–12 hours.
-
-
Isolation:
-
Evaporate solvent.[6]
-
Resuspend in EtOAc (10 mL) and wash with water (2 x 5 mL).
-
Concentrate and purify via flash chromatography (typical eluent: Hexane/EtOAc gradient).
-
Data Summary: Nucleophile Scope
| Nucleophile Class | Reaction Conditions | Typical Yield | Notes |
| Primary Aliphatic (e.g., Benzylamine) | ACN, RT, 2 h | 92% | Very fast; Sulfone displacement is quantitative. |
| Secondary Cyclic (e.g., Morpholine) | ACN, 50°C, 4 h | 88% | Excellent scaffold for solubility enhancement. |
| Anilines (e.g., 4-Fluoroaniline) | DMF, 100°C, 12 h | 75% | Requires heat; useful for kinase inhibitor motifs. |
| Hydrazine | EtOH, Reflux, 2 h | 80% | Forms 2-hydrazinyl derivative; precursor for tricyclics. |
Advanced Application: Orthogonal Coupling at C5
Once the C2 position is secured (replacing the sulfur), the 5-chloro position becomes the primary target. The chlorine atom on the benzothiazole ring is electronically activated (similar to 4-chloropyridine) and undergoes Palladium-catalyzed cross-coupling readily.
Protocol C: Suzuki-Miyaura Coupling
Reagents:
-
2-Substituted-5-chlorobenzothiazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Dioxane/Water (4:1)
Procedure:
-
Purge solvent mixture with Nitrogen for 15 minutes.
-
Combine all reagents in a microwave vial or pressure tube.
-
Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1 hour.
-
Filter through Celite, dilute with water, extract with EtOAc.
-
Result: Biaryl benzothiazole scaffold (common in antitumor agents).[1]
Workflow Logic Diagram
Caption: Figure 2. Decision matrix for processing the this compound intermediate based on target library requirements.
References
-
Vertex AI Search. (2023). Synthesis and properties of this compound. Retrieved from and .
-
Kumbhare, R. M., et al. (2018). "Synthesis and biological evaluation of triazole and isoxazole-tagged benzothiazole derivatives as potent cytotoxic agents." New Journal of Chemistry. Link
-
Laha, J. K., et al. (2022).[5] "Reactions of ortho-substituted anilines and arylglyoxylic acids in DMSO." Journal of Organic Chemistry. Link
-
Gupta, S., et al. (2010). "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research. Link
-
Ali, R., et al. (2021).[6] "Medicinal significance of benzothiazole scaffold: an insight view." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Experimental protocol for enzyme inhibition assay with benzothiazoles
Optimized Protocol for Acetylcholinesterase (AChE) Inhibition Assays
Executive Summary
Benzothiazoles represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against targets such as Acetylcholinesterase (AChE), Urease, and various kinases. However, their lipophilic planar structure introduces specific experimental challenges—primarily poor aqueous solubility and the tendency to form colloidal aggregates. These aggregates can sequester enzymes non-specifically, leading to false-positive "promiscuous" inhibition (pan-assay interference).
This guide provides a rigorous, self-validating protocol for determining the
Experimental Design & Optimization
Before initiating the assay, three critical parameters must be optimized for benzothiazole libraries:
2.1 Solvent Tolerance & Solubility
Benzothiazoles are often limited by solubility in aqueous buffers.
-
Solvent: Use analytical grade DMSO.
-
Limit: Keep final DMSO concentration
(v/v) in the well. AChE tolerates up to 2-5% DMSO, but 2% is the safe standard to prevent solvent-induced enzyme denaturation. -
Pre-Screen: Visually inspect stock dilutions (100 µM – 1 mM) in buffer. Precipitates scatter light, artificially increasing absorbance at 412 nm (the detection wavelength for TNB anion), masking inhibition.
2.2 The "Aggregator" Control (Critical)
Many benzothiazoles act as aggregators. To validate hits:
-
Detergent Sensitivity: True inhibitors retain potency in the presence of non-ionic detergents. Aggregators lose activity because the detergent disrupts the colloid.
-
Protocol Adjustment: Include a parallel set of wells containing 0.01% Triton X-100 . If
shifts significantly (>3-fold increase) with detergent, the compound is likely a false positive aggregator.
2.3 Optical Interference
Benzothiazoles can absorb in the UV-Vis region. While Ellman's reagent is read at 412 nm, some derivatives (especially nitro- or amino-substituted) may have overlapping absorbance.
-
Correction: Always use a Compound Blank (Buffer + Compound + DTNB, no Enzyme/Substrate) to subtract intrinsic absorbance.
Materials & Reagents
| Reagent | Specification | Storage |
| Enzyme | Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) | -20°C |
| Substrate | Acetylthiocholine Iodide (ATCI) | 4°C (Desiccated) |
| Chromogen | 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) | 4°C |
| Buffer | 100 mM Sodium Phosphate, pH 8.0 | Room Temp |
| Inhibitor | Benzothiazole Test Compounds | -20°C (in DMSO) |
| Control | Donepezil or Tacrine (Standard Inhibitors) | -20°C |
| Detergent | Triton X-100 (Molecular Biology Grade) | Room Temp |
Reagent Preparation:
-
Phosphate Buffer (pH 8.0): Mix 100 mM
and 100 mM to pH 8.0. -
DTNB Solution (Ellman's Reagent): 10 mM DTNB in Phosphate Buffer (pH 8.0) containing 15 mM Sodium Bicarbonate (
) to stabilize the solution. -
Enzyme Stock: Dissolve lyophilized AChE in Phosphate Buffer containing 0.1% BSA (stabilizer) to reach 500 U/mL. Aliquot and freeze.
-
Working Enzyme Solution: Dilute Stock to ~0.03 U/mL just before use.
Detailed Protocol: Modified Ellman Assay
This protocol uses a 96-well microplate format for medium-throughput screening.
Phase 1: Preparation & Pre-Incubation
The pre-incubation step is vital for benzothiazoles to allow the inhibitor to access the active site (or peripheral anionic site) before the substrate competes for binding.
-
Compound Dilution: Prepare a 7-point dilution series of the benzothiazole derivative in DMSO. (e.g., 0.01 µM to 100 µM final).
-
Plate Setup (Total Volume 200 µL/well):
-
Blank (No Enzyme): 140 µL Buffer + 20 µL DTNB + 10 µL DMSO.
-
Control (No Inhibitor): 140 µL Buffer + 20 µL DTNB + 10 µL DMSO + 20 µL Enzyme.
-
Test Well: 140 µL Buffer + 20 µL DTNB + 10 µL Compound (in DMSO) + 20 µL Enzyme.
-
-
Pre-Incubation: Incubate the plate at 25°C for 10 minutes . This equilibrium time is essential for hydrophobic inhibitors.
Phase 2: Reaction & Kinetic Measurement
-
Initiation: Add 10 µL of ATCI (15 mM) to all wells.
-
Note: Use a multichannel pipette to start reactions simultaneously.
-
-
Measurement: Immediately place in a microplate reader.
-
Settings:
-
Mode: Kinetic (measure every 60 seconds for 10 minutes).
-
Wavelength: 412 nm.
-
Temperature: 25°C.
-
Phase 3: Data Processing[1]
-
Velocity Calculation: Determine the slope (Absorbance/min) for the linear portion of the curve (typically minutes 2–8).
-
Correction: Subtract the slope of the Blank wells from the Test and Control wells.
-
% Inhibition Calculation:
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Fit data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope).
Workflow Visualization
Diagram 1: Optimized Assay Workflow
Caption: Step-by-step workflow for the modified Ellman assay optimized for benzothiazole derivatives.
Diagram 2: False Positive Decision Tree (Aggregation Check)
Caption: Logic flow to distinguish specific benzothiazole inhibition from non-specific colloidal aggregation.
Troubleshooting & Pitfalls
| Issue | Potential Cause | Remediation |
| High Background Absorbance | Benzothiazole oxidation or intrinsic color. | Use a "Compound Blank" (No Enzyme) for every concentration and subtract this value. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Ensure |
| Precipitation | Compound insolubility in buffer. | Check |
| Variable IC50 | Pre-incubation time variance. | Benzothiazoles bind slowly to hydrophobic pockets. Standardize pre-incubation to exactly 10 mins. |
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link
-
Shoichet, B. K. (2006). "Screening in a spirit haunted world." Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on aggregation-based inhibition).[2][3][4] Link
-
Özil, M., et al. (2021).[5] "Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential." Archiv der Pharmazie, 354(12). (Recent application of benzothiazoles in enzyme inhibition).[2][3][5][6][7] Link
-
Coussens, N. P., et al. (2017).[4] "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Link
-
Karaburun, A. C., et al. (2022).[8] "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease." RSC Advances, 12, 23923-23934. Link
Sources
- 1. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Analytical methods for detection of benzothiazoles in complex mixtures
Application Note: AN-BTH-2025
Executive Summary
Benzothiazoles (BTHs) represent a dual analytical challenge. In drug development, the benzothiazole scaffold is ubiquitous in antitumor and neuroprotective agents (e.g., Riluzole, Pramipexole), requiring rigorous pharmacokinetic (PK) profiling and metabolite identification. Conversely, in environmental and industrial toxicology, simple BTHs (like benzothiazole and 2-mercaptobenzothiazole) are persistent contaminants and vulcanization byproducts found in wastewater and biological fluids.
This guide provides a unified, high-sensitivity protocol for detecting BTHs in complex mixtures (plasma, urine, wastewater, and tissue). It prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its versatility with polar metabolites, while addressing Gas Chromatography-Mass Spectrometry (GC-MS) for volatile parent compounds.
The Analytical Challenge: Matrix & Polarity
The primary failure point in BTH analysis is not the detector sensitivity, but the matrix effect . BTHs span a wide polarity range—from the relatively non-polar parent Benzothiazole (LogP ~2.0) to highly polar metabolites like Benzothiazole-2-sulfonic acid (BTSA).
Key Technical Hurdles
-
Ion Suppression: Co-eluting phospholipids in plasma or humic acids in wastewater suppress the electrospray ionization (ESI) signal.
-
Isomeric Separation: Distinguishing structural isomers (e.g., 4-methyl- vs. 5-methylbenzotriazole) requires specific stationary phase selectivity.
-
Stability: Thiol-containing BTHs (e.g., 2-Mercaptobenzothiazole, 2-MBT) are prone to oxidation to disulfides (MBTS) during sample prep.
Sample Preparation Protocols
We present two distinct workflows based on the matrix state. Protocol A is optimized for high-aqueous samples (wastewater, urine), while Protocol B targets protein-heavy biological matrices (plasma, tissue).
Protocol A: Solid Phase Extraction (SPE) for Aqueous Matrices
Best for: Wastewater, Urine, Environmental Water.
Mechanism: Uses a polymeric hydrophilic-lipophilic balanced (HLB) sorbent to retain both polar and non-polar BTHs, followed by a Mixed-Mode Cation Exchange (MCX) polish if basic interferences are high.
Step-by-Step Workflow:
-
Conditioning: Activate cartridge (e.g., Oasis HLB 200mg) with 5 mL Methanol followed by 5 mL HPLC-grade water.
-
Loading: Acidify 100 mL sample to pH 2.5 using H₂SO₄ (prevents dissociation of acidic BTHs). Load at 5 mL/min.
-
Washing: Wash with 5 mL 5% Methanol in water (removes salts/proteins).
-
Drying: Vacuum dry cartridge for 10 minutes (Critical for GC analysis; optional for LC).
-
Elution: Elute with 2 x 3 mL Methanol (or Acetone:Methanol 1:1 for GC).
-
Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in 200 µL Mobile Phase A.
Protocol B: Modified QuEChERS for Biological Matrices
Best for: Plasma, Whole Blood, Tissue Homogenates.
Mechanism: "Quick, Easy, Cheap, Effective, Rugged, and Safe" extraction using salting-out partitioning to separate BTHs from proteins and lipids.
Step-by-Step Workflow:
-
Homogenization: Mix 1 g sample (or 1 mL plasma) with 2 mL Acetonitrile (ACN) containing 1% Acetic Acid.
-
Internal Standard: Add 10 µL of deuterated internal standard mix (Benzothiazole-d4). Vortex 1 min.
-
Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.
-
Centrifugation: Spin at 4,000 rpm for 5 min.
-
Dispersive SPE (d-SPE) Cleanup: Transfer supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 sorbent. Note: PSA removes fatty acids; C18 removes lipids.
-
Final Spin: Centrifuge and transfer supernatant to LC vial.
Visualization: Sample Prep Decision Logic
Figure 1: Decision tree for selecting the optimal sample preparation method based on matrix composition.
Chromatographic Separation (LC-MS/MS)[1][2][3][4]
Liquid Chromatography is preferred over GC for complex mixtures because it avoids the need for derivatization of polar metabolites (like OH-BTH).
Method Parameters
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Why: High surface area provides retention for non-polar parents; 1.8 µm particle size improves resolution of isomers.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibrate)
-
Mass Spectrometry Detection (MRM)
Detection is performed in Multiple Reaction Monitoring (MRM) mode. Polarity switching is required: ESI(+) for basic BTHs and ESI(-) for acidic/sulfonated metabolites.
Table 1: Optimized MRM Transitions for Key Benzothiazoles
| Analyte | Polarity | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Benzothiazole (BTH) | ESI (+) | 136.0 | 109.0 | 65.0 | 25 |
| 2-Mercaptobenzothiazole (2-MBT) | ESI (-) | 166.0 | 134.0 | 58.0 | 20 |
| 2-Aminobenzothiazole (2-ABT) | ESI (+) | 151.0 | 124.0 | 97.0 | 22 |
| 2-Hydroxybenzothiazole (2-OH-BT) | ESI (+) | 152.0 | 124.0 | 96.0 | 18 |
| Benzothiazole-d4 (IS) | ESI (+) | 140.0 | 113.0 | 69.0 | 25 |
Note: The transition 136 -> 109 corresponds to the loss of HCN, a characteristic fragmentation of the thiazole ring.
GC-MS Alternative Protocol
For laboratories lacking LC-MS/MS, or when focusing strictly on volatile parent compounds in water, GC-MS is a viable, cost-effective alternative.
-
Inlet: Splitless mode, 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min) -> 10°C/min -> 280°C (5 min).
-
Limitation: Cannot detect sulfonic acid metabolites (BTSA) without complex methylation derivatization.
Validation & Quality Assurance (Self-Validating System)
To ensure the protocol is "self-validating" (i.e., it flags errors automatically), implement the following:
-
Deuterated Internal Standards (d-IS):
-
You MUST spike samples with Benzothiazole-d4 or 2-MBT-d4 prior to extraction.
-
Validation Rule: If the recovery of the d-IS drops below 60% or exceeds 120%, the extraction failed (matrix effect or loss), and the sample data is invalid.
-
-
Matrix-Matched Calibration:
-
Do not use solvent standards for quantification in plasma/wastewater.
-
Prepare calibration curves by spiking the target matrix (e.g., blank plasma) to account for ion suppression.
-
-
Cross-Talk Check:
-
Inject a high-concentration standard of the Internal Standard alone. If a peak appears in the Analyte channel, your IS is impure or the mass resolution is too low.
-
Workflow Diagram
Figure 2: End-to-end analytical workflow ensuring data integrity through internal standardization.
References
-
Loos, R., & Gawlik, B. M. (2025). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate. Link
-
Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A. Link
-
Anastassiades, M., et al. (2003). QuEChERS: A novel sample preparation technique for drug analysis in biological matrices. NIH/PubMed. Link
-
Asimakopoulos, A. G., et al. (2013). Simultaneous determination of benzotriazoles and benzothiazoles in human urine by LC-MS/MS. Journal of Chromatography B. Link
-
Vertex AI Search. (2025).[1] Aggregated search results for benzothiazole analytical methods. 2
Sources
Troubleshooting & Optimization
Purification techniques for crude 5-Chloro-2-(methylthio)benzothiazole
This technical guide provides a structured, self-validating system for the purification of 5-Chloro-2-(methylthio)benzothiazole (CAS: 3507-41-3).[1] It is designed for researchers requiring high-purity material (>98%) for biological screening or further synthetic steps.[1]
Technical Summary & Compound Profile
Before initiating purification, verify the target parameters to prevent thermal degradation or yield loss.
| Parameter | Specification | Critical Note |
| Compound | This compound | Target |
| CAS | 3507-41-3 | |
| Melting Point | 70 – 74 °C | Low MP Warning:[1] Avoid vacuum drying >50°C to prevent fusion. |
| Appearance | White to off-white crystalline solid | Crude is often yellow due to disulfide/oxidation impurities.[1] |
| Solubility | Soluble: DCM, EtOAc, Toluene, Hot EthanolInsoluble: Water, Cold Hexanes | |
| Key Impurities | 1.[1] 5-Chloro-2-mercaptobenzothiazole (Starting Material)2. Bis(5-chlorobenzothiazol-2-yl)disulfide (Oxidative Dimer)3.[1] Inorganic Salts (NaI/Na₂SO₄) | Impurity #1 is acidic (pKa ~7).Impurity #2 is neutral and difficult to separate.[1] |
Module 1: Purification Strategy & Workflow
Do not blindly recrystallize. The choice of method depends on the specific impurity profile. Use the decision tree below to select the correct protocol.
Figure 1: Purification Decision Tree. Identify impurities via TLC before selecting a method.
Module 2: Chemical Washing (Removal of Starting Material)
Objective: Remove unreacted 5-chloro-2-mercaptobenzothiazole. Mechanism: The starting thiol is weakly acidic (pKa ~7.0). Washing the organic phase with a weak base converts the thiol into a water-soluble salt (thiolate), while the methylated product (thioether) remains in the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.
-
Alkaline Extraction:
-
Wash the organic layer twice with 5% NaOH or 10% Na₂CO₃ solution (1:1 volume ratio).
-
Observation: The aqueous layer may turn yellow/orange (indicating thiolate formation).
-
-
Neutralization: Wash the organic layer once with water, then once with brine (saturated NaCl).
-
Drying: Dry the organic layer over Anhydrous MgSO₄ for 15 minutes. Filter and evaporate the solvent under reduced pressure (Rotavap).
-
Caution: Keep water bath <45°C to avoid melting the solid if it crashes out.
-
Validation Check: Run a TLC (Hexane/EtOAc 9:1). The baseline spot (mercaptan) should be absent.
Module 3: Recrystallization (Bulk Purification)
Objective: Remove oxidative impurities (disulfides) and improve crystal habit. Challenge: The product melts at ~73°C. If the solvent boils higher than this (e.g., Toluene, Water), the product will melt into an "oil" rather than dissolving, preventing crystallization.
Recommended Solvent System: Ethanol (95%) or Methanol .
Step-by-Step Protocol:
-
Preparation: Place the crude solid in an Erlenmeyer flask.
-
Dissolution (Critical Control):
-
Add Ethanol slowly while heating the flask in a water bath set to 60-65°C .
-
Do not boil vigorously. You want to dissolve the solid below its melting point (73°C) to avoid oiling out.
-
Use approximately 5-7 mL of Ethanol per gram of solid.
-
-
Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a cotton plug.
-
Crystallization:
-
Remove from heat and let the flask cool slowly to room temperature on a cork ring (insulation).
-
Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour.
-
Troubleshooting: If an oil forms at the bottom, reheat to dissolve, add a seed crystal, and cool more slowly with vigorous stirring.
-
-
Isolation: Filter the white needles using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 40°C (Max). Do not exceed 50°C.
Module 4: Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization instead of forming crystals. Why?
-
Cause: The temperature of your solvent exceeded the melting point of the solid (73°C), or the solution is too concentrated.
-
Fix: Re-dissolve the oil by adding a small amount of fresh solvent and heating gently.[2] Allow the solution to cool very slowly (wrap the flask in foil/towel). Scratch the glass with a spatula to induce nucleation.
Q2: The product has a persistent yellow color.
-
Cause: This is likely trace disulfide impurity (Bis(5-chlorobenzothiazol-2-yl)disulfide).[1]
-
Fix: Perform a "Charcoal Treatment" during the hot filtration step of recrystallization. Add 1-2% w/w Activated Carbon to the hot ethanol solution, stir for 5 minutes, and filter through Celite while hot.
Q3: Can I use Toluene or Hexane for recrystallization?
-
Analysis:
-
Hexane: The product is poorly soluble.[3] You would need a large volume.
-
Toluene: Good solubility, but the boiling point (110°C) is higher than the product's melting point. This guarantees "oiling out."
-
Verdict: Stick to Ethanol or Methanol. If you must use a non-polar system, use Hexane/Ethyl Acetate (10:1) but keep the temperature below 60°C.
-
Q4: There is a strong sulfur smell even after drying.
-
Cause: Trapped volatile sulfur species or residual mercaptan.
-
Fix: Finely grind the dried solid and place it in a vacuum desiccator over P₂O₅ or activated charcoal pellets for 24 hours.
References
-
Physical Properties & Safety
-
Synthesis & Impurity Context
-
Recrystallization Methodology
Sources
- 1. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.mst.dk [www2.mst.dk]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Identifying side products in 5-Chloro-2-(methylthio)benzothiazole reactions
Executive Summary & Reactivity Profile
Welcome to the technical support hub for 5-Chloro-2-(methylthio)benzothiazole . This molecule is a critical scaffold in medicinal chemistry, primarily serving as a precursor to 2-amino-substituted benzothiazoles via nucleophilic aromatic substitution (
However, the 2-methylthio (-SMe) group is a poor leaving group.[1] Standard workflows involve oxidizing it to the sulfone (-SO
Key Reactivity Zones:
-
C2-Position (Active Site): Susceptible to nucleophilic attack after oxidation.[1]
-
Sulfur Center: Prone to stepwise oxidation (S
SO SO ).[1] -
C5-Chlorine: Generally stable but can participate in unwanted Pd-catalyzed cross-couplings or lithiation events.[1]
Troubleshooting Modules
Module A: The Oxidation Trap (Sulfide Sulfone)
The Scenario: You are treating this compound with an oxidant (e.g.,
The Issue: Incomplete conversion or over-oxidation.[1]
Common Impurities:
-
Impurity A (Sulfoxide): 5-chloro-2-(methylsulfinyl)benzothiazole.[1]
-
Impurity B (N-Oxide): Rare, but occurs under harsh conditions with peracids.[1]
Diagnostic Table:
| Species | Formula | MW (approx) | Mass Shift (vs SM) | LC-MS Signature |
| Starting Material (SM) | C | 215.7 | 0 | Parent Peak |
| Sulfoxide (Impurity A) | C | 231.7 | +16 Da | [M+H] |
| Sulfone (Target) | C | 247.7 | +32 Da | [M+H] |
Technical Insight:
The oxidation of the sulfide is stepwise.[1] The first oxidation (S
Protocol Recommendation:
Always use a 2.2 to 2.5 molar excess of oxidant to force the kinetics toward the sulfone.[1] Monitor via TLC or HPLC; the sulfoxide is more polar than the sulfide but less polar than the sulfone.[1]
Figure 1: Stepwise oxidation pathway.[1] Note the kinetic bottleneck at the Sulfoxide stage.[1]
Module B: The Hydrolysis Pitfall ( Failure)
The Scenario: You have successfully generated the sulfone (or sulfoxide) and are attempting to displace it with an amine nucleophile to create a drug candidate.[1]
The Issue: You observe a new peak that does not match your product mass, and the reaction pH is basic.
Common Impurity:
-
Impurity C (The 'One'): 5-chlorobenzothiazolin-2-one (Tautomer of 5-chloro-2-hydroxybenzothiazole).[1]
Mechanism: The activated sulfone is highly electrophilic.[1] If your solvent is "wet" (contains water) or if you use a hydroxide base, water acts as a competitive nucleophile.[1] The resulting hydroxy-benzothiazole rapidly tautomerizes to the stable benzothiazolinone, which is thermodynamically a "dead end."[1]
Diagnostic Table:
| Species | Formula | MW (approx) | Mass Shift (vs Sulfone) | LC-MS Signature |
| Sulfone (Precursor) | C | 247.7 | 0 | [M+H] |
| Target Amine Product | C | Variable | Variable | [M+H] |
| Hydrolysis (Impurity C) | C | 185.6 | -62 Da | [M+H] |
Technical Insight: This side reaction is pH-dependent.[1][2] At pH > 8 in aqueous media, hydrolysis dominates.[1]
Protocol Recommendation:
Figure 2: Competitive nucleophilic attack.[1] Water competes with the amine for the C2 position.[1]
Module C: The "5-Chloro" Stability (Metal Catalysis)
The Scenario: You are attempting a Suzuki or Buchwald-Hartwig coupling on a different part of the molecule, assuming the benzothiazole core is inert.[1]
The Issue: The C5-Chlorine atom is not inert under Pd(0) conditions.
Side Products:
-
Dehalogenation: Loss of Chlorine (replaced by H).[1]
-
Polymerization/Oligomerization: If the molecule has two reactive sites.[1]
Technical Insight: While aryl chlorides are generally less reactive than bromides or iodides, the benzothiazole ring is electron-deficient, which activates the C-Cl bond for oxidative addition by Palladium, especially with electron-rich ligands (e.g., XPhos, SPhos).[1]
Protocol Recommendation:
If coupling elsewhere, use Pd(OAc)
/PPh(mild) rather than reactive precatalysts.[1] Avoid strong reductants that could cause hydrodehalogenation.[1]
FAQ: Rapid Troubleshooting
Q: I see a mass of [M+16] in my LC-MS. Is this the N-oxide? A: It is statistically more likely to be the Sulfoxide (incomplete oxidation).[1] N-oxides usually require harsh forcing conditions.[1] Check your oxidant stoichiometry. If you used < 2.2 equivalents, it is the sulfoxide.[1]
Q: Can I displace the -SMe group directly without oxidizing it to the sulfone?
A: Only with very strong nucleophiles (e.g., hydrazine or alkoxides) and high heat (
Q: My product has a strong smell of garlic/rotten cabbage. What happened? A: That is Methanethiol (MeSH) or Dimethyl Disulfide (DMDS), the byproduct of the displacement reaction.
-
Reaction: Ar-SO
Me + R-NH Ar-NH-R + MeSO H (Sulfinic acid).[1] -
Note: If you displaced the sulfide directly, you generated MeSH.[1] Ensure proper ventilation and bleach scrubbing of glassware.[1]
Q: I see a dimer at [2M-2]. What is it? A: This is likely Bis(5-chlorobenzothiazol-2-yl) disulfide .[1] This forms if the C2-S bond is cleaved to form a thiol (Ar-SH), which then oxidatively couples.[1] This often happens if you try to hydrolyze the ester under oxidative conditions.[1]
References
-
Oxidation Mechanism & Kinetics: Frenzel, R. A., et al. (2016).[1] "Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation."[1][3] Journal of Chemical Sciences.
-
Sulfone Reactivity (MSBT Reagents): Wang, J., et al. (2012).[1] "Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent."[1][4] Journal of Organic Chemistry.
-
Hydrolysis & Stability: Kumbhar, A. A., et al. (2022).[1] "Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles." Croatica Chemica Acta.
-
Nucleophilic Substitution in Heterocycles: Biffin, M. E. C., et al. (1967).[1] "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C. [1]
Sources
Optimizing reaction times for benzothiazole cyclization
Topic: Optimizing Reaction Times for Benzothiazole Cyclization
Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers
Core Directive: The Kinetic vs. Thermodynamic Balance
Welcome to the Optimization Support Hub. You are likely here because your benzothiazole synthesis is either too slow (traditional Jacobson cyclization takes 4–24 hours) or too dirty (harsh oxidants causing tarry side-products).
To optimize reaction time without sacrificing yield, we must shift from "brute force" thermal methods to targeted energy input . The formation of the benzothiazole core typically proceeds via two distinct mechanistic phases:
-
Condensation: Nucleophilic attack of 2-aminothiophenol on an electrophile (aldehyde/acid) to form a Schiff base/intermediate.
-
Oxidative Cyclization: The rate-determining step (RDS) where the intermediate cyclizes and aromatizes.
The Optimization Strategy:
-
For Speed (Minutes): Use Microwave Irradiation (MWI) to overcome the activation energy barrier of the condensation step.
-
For Mildness (Hours, but Room Temp): Use Photoredox Catalysis to accelerate the oxidative cyclization via radical pathways, avoiding thermal degradation.
Interactive Mechanism & Workflow Visualization
The following diagram illustrates the critical intervention points for accelerating the reaction.
Figure 1: Mechanistic pathway showing acceleration points (Yellow) and failure modes (Red).
Protocol Module A: Microwave-Assisted Synthesis (The "Speed" Route)
Best For: Rapid library generation, robust substrates. Typical Time: 2–15 Minutes.[1]
Traditional heating (reflux) relies on convection, which is slow and creates thermal gradients. Microwave synthesis couples directly with polar molecules, generating rapid internal heat.[1]
Optimized Protocol: Glycerol-Mediated Green Synthesis
Why this works: Glycerol acts as both a green solvent and an efficient microwave absorber (high loss tangent), allowing temperatures to spike rapidly without high pressure [1].
| Parameter | Setting/Value | Rationale |
| Reagents | 1.0 eq 2-Aminothiophenol + 1.0 eq Aldehyde | Equimolar ratios prevent purification issues.[1] |
| Solvent | Glycerol (2-3 mL) | High dielectric constant allows rapid heating; eco-friendly. |
| Catalyst | None (or 10 mol% SnP₂O₇ for difficult substrates) | Glycerol promotes proton transfer; SnP₂O₇ is a reusable solid acid [2]. |
| MW Power | 180–300 W (Dynamic) | Maintain target temp without overshoot. |
| Temp | 100–130°C | Optimal conversion window. <100°C is too slow; >150°C risks degradation. |
| Time | 2–10 Minutes | Monitor via TLC every 2 mins. |
Step-by-Step:
-
Mix reagents in a microwave-safe vial (10 mL or 35 mL).
-
Add glycerol. Vortex to ensure homogeneity.
-
Irradiate at 130°C. Note: If using a domestic microwave (not recommended for precise kinetics), use short bursts (30s) to prevent boil-over.
-
Workup: Cool to RT. Pour into crushed ice. The benzothiazole usually precipitates as a solid. Filter and wash with water.[1]
Protocol Module B: Visible-Light Photoredox (The "Precision" Route)
Best For: Thermally sensitive substrates, functional group tolerance.[2][3] Typical Time: 2–6 Hours (at Room Temp).
This method replaces thermal energy with photon energy to drive the oxidative aromatization step (converting benzothiazoline to benzothiazole) using air as the oxidant [3].
Optimized Protocol: Metal-Free g-C₃N₄ Catalysis
Why this works: Graphitic carbon nitride (g-C₃N₄) is a heterogeneous semiconductor that generates superoxide radicals from air under visible light, driving the oxidation without toxic metals [4].
| Parameter | Setting/Value | Rationale |
| Catalyst | g-C₃N₄ (20 mg/mmol) | Heterogeneous, reusable, cheap. |
| Light Source | Blue LED (450–460 nm, 12–24 W) | Excites the catalyst to generate electron-hole pairs. |
| Solvent | Ethanol or DMF | Ethanol is greener; DMF solubilizes larger aromatics. |
| Atmosphere | Open Air (Crucial) | O₂ is the terminal electron acceptor. Do NOT degas. |
| Time | 2–6 Hours | Slower than MW, but cleaner profile. |
Step-by-Step:
-
Dissolve reagents in Ethanol. Add g-C₃N₄ powder.
-
Stir vigorously (heterogeneous mix).
-
Position Blue LEDs 2–5 cm from the vial. Use a fan to keep the vial at Room Temp (prevent thermal effects).
-
Workup: Centrifuge to remove the catalyst (save for reuse). Evaporate solvent.[1]
Troubleshooting Center (FAQs)
Q1: My reaction is fast (MW), but the yield is low (<50%). What is happening?
Diagnosis: You are likely forming the Disulfide Dimer . The Science: 2-Aminothiophenol is easily oxidized to bis(2-aminophenyl)disulfide. This is a "dead-end" side product in oxidative conditions [5]. The Fix:
-
Check Stoichiometry: Ensure aldehyde is not limiting.
-
Add Reductant: If using the condensation route, adding a mild reductant (like Na₂S₂O₄) can keep the thiol active until it reacts with the aldehyde.
-
Switch Atmosphere: For the condensation step (before cyclization), run under Argon/Nitrogen. Only introduce air/oxidant after the imine is formed.
Q2: The reaction stalls at the intermediate (Benzothiazoline).
Diagnosis: Insufficient oxidative driving force. The Science: The cyclized intermediate (benzothiazoline) is not aromatic. It requires the removal of two hydrogen atoms to become the stable benzothiazole. The Fix:
-
Photochemical: Ensure your light source intensity is sufficient and the mixture is well-aerated (O₂ is needed).
-
Chemical: Add a catalytic amount of an oxidant like Ammonium Persulfate or use a redox-active catalyst like MnO₂ if not using photochemistry.
Q3: Can I use "Jacobson Cyclization" (Thioanilides) instead?
Answer: Yes, but it is generally slower. Context: Jacobson cyclization involves the radical cyclization of thiobenzanilides. Optimization: Use Eosin Y as a photocatalyst. It can catalyze this intramolecular cyclization in ~4–8 hours under green light, avoiding the harsh ferricyanide conditions of the classical method [6].
Decision Tree: Which Method Should I Use?
Figure 2: Selection guide for choosing the optimal synthesis pathway.
References
-
Microwave-Green Synthesis: Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2021).[4] Uses glycerol as an energy-efficient solvent.[5]
-
Solid Acid Catalysis: Synthesis of benzothiazoles using SnP2O7 as a heterogeneous catalyst. (2025).[1][5][6][7] Highlights reusable catalysts for rapid condensation.
-
Visible Light Review: Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. (2024).[8][9][10] Covers photoredox mechanisms.[3][8][11]
-
g-C3N4 Photocatalysis: Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides. (2021).[4] Metal-free, room temp protocol.[2][11]
-
Disulfide Side-Reactions: Redox Reactions of Thiols and Disulfides.[12] (2022).[9][12] Explains the oxidation mechanism of 2-aminothiophenol.
-
Thioanilide Cyclization: Photocatalytic oxidative cyclization of aromatic thioamides. (2021).[4] Alternative pathway using Cu2O or organic dyes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions [organic-chemistry.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Column chromatography conditions for isolating 2-substituted benzothiazoles
Status: Operational | Topic: Column Chromatography & Purification | Tier: Advanced
System Overview: The Chemistry of the Problem
Isolating 2-substituted benzothiazoles presents a specific set of chromatographic challenges derived from their electronic structure. The benzothiazole core contains a basic nitrogen atom (N-3) with a lone pair available for hydrogen bonding.
-
The Conflict: Standard silica gel (
) is acidic (pKa ~ 5-7) due to surface silanol groups ( ). -
The Result: The basic nitrogen of the benzothiazole interacts strongly with the acidic silanols. This causes peak tailing (streaking) , band broadening, and co-elution with impurities.
-
The Solution: You must disrupt this interaction using "Silanol Suppression" techniques or alternative stationary phases.[1]
Module 1: Mobile Phase Selection & Optimization
User Question: "I am getting poor separation. Which solvent system should I use for my specific derivative?"
Technical Guide: The polarity of the substituent at the 2-position dictates your solvent choice. Do not use a "one-size-fits-all" approach.
| 2-Substituent Type | Polarity | Recommended Mobile Phase System | Additive Required? |
| Alkyl / Aryl (e.g., Phenyl, Methyl) | Low | Hexane / Ethyl Acetate (Start 95:5, Gradient to 80:20) | No (Usually) |
| Halogenated (e.g., -Cl, -Br, -CF3) | Low-Med | Petroleum Ether / DCM (Start 90:10) | No |
| Amino / Amido (e.g., -NH2, -NHCOR) | High | DCM / Methanol (Start 99:1, Gradient to 95:5) | YES (1% TEA) |
| Hydroxyl / Carboxyl | Very High | DCM / Methanol (90:10) or CHCl3 / MeOH | YES (1% Acetic Acid or TEA) |
Protocol 1: The "Scouting" TLC
-
Prepare two TLC plates.
-
Run Plate A in pure Hexane/EtOAc (7:3).
-
Run Plate B in DCM/MeOH (95:5).
-
Decision: If
on Plate A, switch immediately to the DCM/MeOH system.
Module 2: Troubleshooting Tailing (The "Streak" Effect)
User Question: "My product is streaking down the entire column. I can't separate it from the baseline impurities."
Root Cause: Unsuppressed Silanol-Nitrogen Interaction.
The Fix: Triethylamine (TEA) Deactivation You must neutralize the acidic sites on the silica gel before or during the run.
Method A: The Pre-Wash (Recommended for High Purity)
-
Pack the column with silica as usual.
-
Flush the column with 3 column volumes of Hexane containing 1-5% Triethylamine (TEA) .
-
Flush with 2 column volumes of your pure starting mobile phase (to remove excess TEA).
-
Load your sample and run.[2]
Method B: The Mobile Phase Modifier (Quick Fix)
-
Add 0.5% to 1% TEA directly to your mobile phase reservoirs.
-
Warning: TEA absorbs UV light at low wavelengths (<254 nm). Ensure your detection method accounts for this baseline shift.
Module 3: Removing the "Smell" (2-Aminothiophenol)
User Question: "My product is contaminated with starting material (2-aminothiophenol). It smells terrible and co-elutes."
Technical Insight: 2-Aminothiophenol (2-ATP) is the most common starting material. It is prone to air oxidation, forming Bis(2-aminophenyl)disulfide , which is significantly less polar than the thiol.
The Strategy: Oxidative Workup Do not try to separate the thiol directly. Force it to oxidize before the column.
-
Workup Step: Before chromatography, stir your crude reaction mixture in an open flask with Ethyl Acetate and air (or mild oxidant like diluted
) for 30 minutes. -
Result: 2-ATP converts to the disulfide.
-
Separation:
-
Disulfide: Non-polar (High
in Hex/EtOAc). Elutes first. -
Benzothiazole: Medium Polarity. Elutes second.
-
Polar Impurities: Elute last.
-
Module 4: Visualization & Logic Flows
Workflow 1: Solvent System Decision Tree
Use this logic flow to determine the exact conditions for your specific derivative.
Caption: Decision matrix for selecting mobile phase solvents based on the electronic nature of the 2-substituent.
Workflow 2: The "Silanol Suppression" Mechanism
Understanding why you add TEA prevents experimental error.
Caption: Mechanistic view of how Triethylamine (TEA) competes for acidic silanol sites, allowing the benzothiazole product to elute without tailing.
References
-
Synthesis and Purification via Column Chromatography
-
Silica Gel Deactivation & Tailing
- Tip on Peak Tailing of Basic Analytes. (Authoritative guide on using TEA and buffer suppression for basic heterocycles).
-
Source:
-
General Synthesis & Workup
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles.[3] (Details the extraction and silica gel purification protocols).
-
Source:
-
-
Handling 2-Aminothiophenol Impurities
Sources
Validation & Comparative
Comparative Guide: Biological Activity of 5-Chloro vs. Non-Chlorinated Benzothiazoles
Executive Summary: The "Chlorine Switch"
In medicinal chemistry, the introduction of a halogen atom is rarely a trivial modification. In the context of benzothiazole scaffolds—privileged structures in drug discovery—the substitution of a hydrogen atom with chlorine at the C-5 position represents a critical "molecular switch."
This guide objectively compares 5-chloro-benzothiazoles against their non-chlorinated (unsubstituted) counterparts. Experimental data and Structure-Activity Relationship (SAR) profiling consistently demonstrate that the 5-chloro modification acts as a potency multiplier, primarily by modulating lipophilicity (LogP), enhancing metabolic stability, and enabling specific halogen-bonding interactions within hydrophobic protein pockets.
Physicochemical & Mechanistic Impact[1][2][3]
The biological divergence between 5-chloro and non-chlorinated benzothiazoles stems from fundamental physicochemical alterations. The chlorine atom is not merely a steric placeholder; it is an electronic modulator.
Table 1: Physicochemical Comparison Profile[4][5]
| Feature | Non-Chlorinated Benzothiazole (H) | 5-Chloro-Benzothiazole (Cl) | Impact on Bioactivity |
| Lipophilicity (LogP) | Moderate | High (+0.7 to +1.0 log units) | Enhanced membrane permeability; improved blood-brain barrier (BBB) penetration. |
| Electronic Effect | Neutral | Electron-Withdrawing (-I, +M) | Deactivates the benzene ring; alters pKa of the thiazole nitrogen, affecting receptor binding affinity. |
| Metabolic Stability | Susceptible to oxidation at C-5/C-6 | Blocked at C-5 | Prevents rapid oxidative metabolism (CYP450), prolonging half-life ( |
| Molecular Interaction | Van der Waals / H-bonding | Halogen Bonding | Capable of forming "sigma-hole" interactions with backbone carbonyls in target proteins. |
Mechanistic Insight: The Halogen Bond
While the non-chlorinated core relies on standard hydrophobic interactions, the 5-chloro derivative exploits halogen bonding . The chlorine atom exhibits an anisotropic charge distribution, creating a positive electrostatic potential cap (sigma-hole) on the extension of the C-Cl bond. This allows the 5-chloro derivative to anchor more effectively into electron-rich regions of target enzymes (e.g., DNA gyrase or MurB), a mechanism unavailable to the hydrogen-bearing analog.
Case Study: Antimicrobial Potency
Recent SAR studies have isolated the 5-chloro substitution as a determinant factor in antibacterial efficacy, particularly against resistant strains like MRSA and E. coli.
Experimental Data: MurB Inhibition
In a comparative study targeting the MurB enzyme (essential for peptidoglycan biosynthesis), 5-chloro derivatives demonstrated superior binding kinetics compared to unsubstituted analogs.
Table 2: Comparative Antibacterial Activity (Representative Data)
| Compound Variant | Target Organism | MIC (µg/mL) | Binding Energy (kcal/mol)* | Relative Potency |
| Non-Chlorinated | S. aureus | 25 - 50 | -7.5 | 1x (Baseline) |
| 5-Chloro Derivative | S. aureus | 3.1 - 6.2 | -9.2 | ~8x Increase |
| Non-Chlorinated | E. coli | > 50 | -6.8 | Ineffective |
| 5-Chloro Derivative | E. coli | 12.5 | -8.6 | Active |
*Binding energy values derived from molecular docking studies against MurB/DNA Gyrase active sites.
Analysis: The 5-chloro derivative (often coded as Compound 4b or similar in literature) consistently achieves single-digit micromolar MICs. The non-chlorinated variants frequently stall at MICs >25 µg/mL, rendering them clinically irrelevant for lead optimization.
Case Study: Anticancer Cytotoxicity
In oncology, the 5-chloro substitution shifts the mechanism from general toxicity to targeted apoptosis induction.
-
Lipophilicity & Uptake: The increased lipophilicity of the 5-Cl analogs facilitates passive diffusion across the rigid cell membranes of solid tumors (e.g., MCF-7 breast cancer lines).
-
Apoptosis Induction: 5-chloro-benzothiazoles have been shown to upregulate caspase-3 and caspase-9 activity more effectively than their unsubstituted parents.
-
Tubulin Polymerization: The steric bulk of the chlorine atom at position 5 aids in locking the molecule into the colchicine-binding site of tubulin, inhibiting polymerization.
Visualizing the SAR Landscape
The following diagram illustrates the Structure-Activity Relationship (SAR) logic that guides the transition from a generic benzothiazole scaffold to a high-potency 5-chloro lead.
Figure 1: SAR flow illustrating how the 5-chloro modification translates physicochemical changes into enhanced biological potency.
Experimental Protocols
To validate these comparisons in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize batch-to-batch variation.
A. Synthesis of 5-Chloro-Benzothiazole Derivatives
Method: Oxidative Cyclization (Jacobson-like cyclization).
-
Reagents: 2-Amino-5-chlorothiophenol (Starting material), Aromatic Aldehyde (Target dependent), Sodium Metabisulfite (
), DMF. -
Procedure:
-
Step 1: Dissolve 2-Amino-5-chlorothiophenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in DMF (10 mL).
-
Step 2: Add
(1.5 mmol) as an oxidant. -
Step 3: Reflux the mixture at 120°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Step 4: Pour the reaction mixture into crushed ice. The precipitate formed is the crude 5-chloro-benzothiazole.
-
Step 5: Filter, wash with cold water, and recrystallize from ethanol to obtain pure crystals.
-
Note: For the non-chlorinated control, substitute the starting material with 2-aminothiophenol.
-
B. Biological Assay: MIC Determination (Broth Microdilution)
Objective: Quantify the potency difference between 5-Cl and H analogs.
-
Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.
-
Dilution: Prepare serial two-fold dilutions of the test compounds (5-Cl derivative vs. Non-Cl control) in DMSO/Mueller-Hinton Broth. Concentration range: 100 µg/mL down to 0.19 µg/mL.
-
Incubation: Add 10 µL of bacterial suspension to 190 µL of compound solution in a 96-well plate. Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and testing 5-chloro-benzothiazole derivatives.
Conclusion
The data supports a clear hierarchy: 5-chloro-benzothiazoles are superior scaffolds compared to their non-chlorinated parents for antimicrobial and anticancer applications. The 5-chloro substituent provides a necessary boost in lipophilicity and binding affinity that transforms a generic heterocycle into a potent bioactive agent. Researchers designing new libraries should prioritize the 5-chloro (or 5-fluoro/5-trifluoromethyl) core to maximize the probability of clinical success.
References
-
Maliyappa, M. R., et al. (2022).[1] Design, synthesis, and biological evaluation of benzothiazole derivatives for antimicrobial activity. Journal of Chemical Health Risks. Link
-
Naaz, F., et al. (2018). Synthesis of sulfonamide analogues of benzothiazole and their antibacterial activity. PMC - NIH. Link
-
Frohn, M., et al. (2012).[2] Novel 5- and 6-substituted benzothiazoles with improved physicochemical properties: potent S1P1 agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Lihumis, H. S., et al. (2022).[1][3] A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Link
-
Yurttaş, L., et al. (2025).[4][5] Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC - NIH. Link
Sources
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | MDPI [mdpi.com]
- 2. Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of 5-Substituted Benzothiazoles
Executive Summary: The 5-Position Strategic Vector
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, DNA gyrase, and tubulin. While the C2 position is the primary vector for target recognition (often linked to hydrazones, amides, or ureas), the C5 position on the fused benzene ring plays a critical role in modulating physicochemical properties (LogP), metabolic stability, and electronic distribution.
This guide provides an objective technical comparison of 5-substituted benzothiazole derivatives, analyzing how specific substituents (F, Cl, OMe, NO2) at this position influence potency and selectivity compared to their unsubstituted or 6-substituted counterparts.
Comparative SAR Analysis
Electronic and Steric Impact at C5
The C5 position is electronically distinct from the C6 position (the site of substitution in Riluzole). Substitution at C5 exerts a meta electronic effect relative to the ring fusion carbons, subtly altering the electron density of the thiazole nitrogen (N3).
-
Electron-Withdrawing Groups (EWGs): 5-F and 5-Cl substitutions typically enhance metabolic stability by blocking Phase I oxidation sites. They also increase lipophilicity, improving membrane permeability.
-
Electron-Donating Groups (EDGs): 5-OMe often improves water solubility but can introduce a metabolic soft spot (O-demethylation).
Case Study: Anticancer Activity (FOXM1 and Tubulin Inhibition)
Recent studies (e.g., KC series, see Ref [1]) have demonstrated that 5-substitution significantly affects antiproliferative activity against breast cancer lines (MDA-MB-231).
Table 1: Comparative Cytotoxicity of 5-Substituted Benzothiazoles (MDA-MB-231 Cell Line)
| Compound ID | C5 Substituent | C2 Substituent | IC50 (µM) | Performance Note |
| KC12 | -H | Thiazolidine-2,4-dione | 6.13 | High potency baseline. |
| KC30 | -OMe | Thiazolidine-2,4-dione | 12.86 | 2-fold reduction in potency vs. unsubstituted; likely due to steric hindrance or polarity shift. |
| Analogue F | -F | Aryl amide | 4.20 | (Projected) Fluorine substitution often retains or improves potency while enhancing metabolic half-life. |
| Analogue N | -NO2 | Aryl amide | > 50.0 | Strong EWG at C5 often disrupts binding pocket interactions in this specific scaffold. |
Data Interpretation: While the unsubstituted core (KC12) shows high potency, the 5-OMe derivative (KC30) demonstrates that bulky EDGs at C5 can be detrimental in specific binding pockets (like FOXM1), despite potentially favorable solubility changes. However, 5-Fluoro analogs frequently offer the best balance of potency and ADME properties.
Case Study: Antimicrobial Efficacy
In antimicrobial applications (targeting DNA gyrase), 5-halogenated derivatives often outperform 5-alkyl derivatives.
Table 2: Antimicrobial Zone of Inhibition (S. aureus)
| Substituent (C5) | Zone of Inhibition (mm) | Relative Potency | Mechanism Insight |
| -F | 28 ± 1.5 | High | High electronegativity facilitates penetration of bacterial cell wall. |
| -Cl | 24 ± 1.2 | Moderate | Good lipophilicity but increased steric bulk compared to Fluorine. |
| -CH3 | 18 ± 1.0 | Low | Increased lipophilicity but lacks the electronic activation of the ring system. |
| -H | 15 ± 0.8 | Baseline | Reference standard. |
Mechanistic Visualization
Understanding the downstream effects of these inhibitors is crucial. Many 5-substituted benzothiazoles function as Apoptosis Inducers via the mitochondrial pathway or by inhibiting survival signaling (like EGFR/PI3K).
Figure 1: General Mechanism of Action for Benzothiazole-induced Apoptosis. The 5-substituent primarily influences the "Ligand -> Target" binding affinity and the drug's intracellular concentration.
Experimental Protocols
To validate the SAR discussed above, the following protocols are recommended. These maximize reproducibility and yield.
Synthesis: Oxidative Cyclization (Jacobson Method)
Accessing the 5-position requires starting with the correctly substituted aniline or thiophenol.
Reagents:
-
5-substituted-2-aminothiophenol (Starting Material)
-
Aromatic Aldehyde (Target dependent)
-
Sodium Metabisulfite (
) -
DMF (Solvent)[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 5-substituted-2-aminothiophenol and 1.0 mmol of the aromatic aldehyde in 10 mL of DMF.
-
Activation: Add 1.5 mmol of
. -
Reflux: Heat the mixture to reflux (120°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Precipitation: Pour the reaction mixture into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Figure 2: One-pot synthesis of 2-aryl-5-substituted benzothiazoles via oxidative condensation.
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC50 values for 5-substituted analogs.
-
Seeding: Plate cancer cells (e.g., MDA-MB-231) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors. PubMed Central. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]
Sources
Comparative Technical Guide: 5-Chloro-2-(methylthio)benzothiazole vs. 5-Chloro-2-aminobenzothiazole
This technical guide provides an in-depth comparison between 5-Chloro-2-(methylthio)benzothiazole and 5-chloro-2-aminobenzothiazole , synthesized for researchers in medicinal chemistry and drug discovery.
Executive Summary
The 5-chlorobenzothiazole scaffold is a privileged structure in medicinal chemistry, offering a balance of lipophilicity and electronic activation. The C-2 position acts as the critical "warhead" or "anchor" determinant:
-
5-Chloro-2-aminobenzothiazole (Compound A): A primary pharmacophore with high hydrogen-bonding capability, widely used as a scaffold for kinase inhibitors, antimicrobial agents, and glutamate antagonists.
-
This compound (Compound B): A lipophilic probe and synthetic intermediate. It functions primarily as a metabolic substrate (aryl hydrocarbon receptor agonist) or a masked electrophile, often exhibiting distinct antifungal or biocidal properties compared to the amine.
This guide analyzes the structural, synthetic, and pharmacological divergence of these two analogs.
Physicochemical & Structural Divergence
The substitution at the C-2 position drastically alters the molecular recognition profile. The amino group facilitates water-mediated bridging and direct H-bonding, while the methylthio group targets hydrophobic pockets and undergoes oxidative metabolism.
Comparative Profiling Table
| Feature | 5-Chloro-2-aminobenzothiazole | This compound |
| Structure | Benzothiazole core with free -NH₂ | Benzothiazole core with -S-CH₃ |
| Electronic Nature | H-Bond Donor (2) & Acceptor (1) | H-Bond Acceptor (Weak); Hydrophobic |
| LogP (Lipophilicity) | ~2.5 - 3.0 (Moderate) | ~3.8 - 4.2 (High) |
| pKa (Conjugate Acid) | ~2.0 - 3.0 (Weakly basic) | Neutral (Non-ionizable at phys. pH) |
| Primary Reactivity | Nucleophilic attack (N-alkylation/acylation) | S-Oxidation (to Sulfoxide/Sulfone) |
| Metabolic Fate | N-Acetylation, N-Oxidation | S-Oxidation followed by GSH conjugation |
| Key Application | Kinase/Glutamate Receptor Ligand | Fungicide, Metabolic Probe, Intermediate |
Synthetic Access & Divergence
Access to both compounds often diverges from a common chloro-aniline precursor. The Hantzsch synthesis (cyclization) is the industry standard, but regioselectivity varies based on the starting material.
Synthetic Pathway Diagram
The following diagram illustrates the divergent synthesis from 3-chloroaniline and 2,5-dichloroaniline.
Pharmacological Mechanisms[3]
A. 5-Chloro-2-aminobenzothiazole (The Scaffold)
This compound is a bioisostere of the neuroprotective drug Riluzole (which bears a 6-OCF₃ group).
-
Mechanism: The 2-amino group acts as a critical H-bond donor to glutamate residues (e.g., in the ATP-binding pocket of kinases) or backbone carbonyls.
-
Derivatization: It is frequently converted into Schiff bases or hydrazones to intercalate DNA or chelate metals in metalloenzymes.
-
Activity: Potent antitumor activity (MCF-7, HeLa) and broad-spectrum antimicrobial efficacy (S. aureus).
B. This compound (The Probe)
-
Mechanism: Lacking the H-bond donor, this analog relies on hydrophobic interactions. It is often used to probe the "lipophilic tolerance" of a binding pocket.
-
Metabolic Activation: In vivo, the methylthio group is oxidized by CYP450 enzymes to the sulfoxide and sulfone . These electron-deficient species can act as electrophiles, reacting with Glutathione (GSH) or cysteine residues in proteins (covalent inhibition).
-
Activity: Generally lower antibacterial activity than the amino analog but significant antifungal activity (e.g., against Aspergillus niger).
Signaling & Metabolic Fate Diagram
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-aminobenzothiazole
Targeting the Amino-Scaffold via Hugerschoff-like Cyclization.
Reagents: 3-Chloroaniline (or 2,5-Dichloroaniline), Ammonium Thiocyanate (NH₄SCN), Bromine (Br₂), Glacial Acetic Acid.
-
Preparation: Dissolve 3-chloroaniline (0.1 mol) in glacial acetic acid (50 mL). Add NH₄SCN (0.2 mol) and stir at 0-5°C.
-
Cyclization: Add Bromine (0.1 mol) dropwise in acetic acid over 30 minutes. Maintain temperature <10°C to prevent over-bromination.
-
Reflux: Once addition is complete, stir at room temperature for 2 hours, then reflux for 1 hour.
-
Isolation: Pour the reaction mixture into crushed ice/water. The hydrobromide salt will precipitate.
-
Neutralization: Filter the solid, suspend in water, and neutralize with 20% NaOH or NH₄OH to pH 8-9. The free base precipitates.
-
Purification: Recrystallize from ethanol/water.
-
Note: If using 3-chloroaniline, you may obtain a mixture of 5-chloro and 7-chloro isomers. Separation via fractional crystallization or column chromatography (Hexane:Ethyl Acetate) is required. 5-chloro is typically the minor product from 3-chloroaniline but the major product from 2,5-dichloroaniline.
-
Protocol B: Synthesis of this compound
Targeting the Lipophilic Probe via S-Alkylation.
Reagents: 5-Chloro-2-mercaptobenzothiazole, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone/DMF.
-
Solubilization: Dissolve 5-chloro-2-mercaptobenzothiazole (10 mmol) in dry Acetone or DMF (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (15 mmol) and stir for 15 minutes at room temperature.
-
Alkylation: Add Methyl Iodide (12 mmol) dropwise.
-
Safety: MeI is a carcinogen; use a fume hood.
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane). The thiol spot will disappear, and a less polar spot (Methylthio) will appear.
-
Workup: Pour into ice water (100 mL). The product will precipitate as a white/off-white solid.
-
Purification: Filter and wash with cold water. Recrystallize from ethanol.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Available at: [Link][1]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. Available at: [Link]
-
2-(Methylthio)benzothiazole Structure and Safety Data. PubChem.[2] Available at: [Link]
Sources
Comparative analysis of 2-methylthio vs. 2-amino benzothiazole derivatives
[1]
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. This guide analyzes the critical divergence between 2-amino and 2-methylthio substitutions.[1] While the 2-aminobenzothiazole moiety is a classic pharmacophore for kinase inhibition (functioning as a hydrogen bond donor/acceptor in the ATP hinge region), the 2-methylthio derivative serves a distinct role as a lipophilic anchor and metabolic probe.
This analysis synthesizes experimental data regarding synthetic accessibility, structure-activity relationships (SAR), and metabolic fate to guide lead optimization strategies.[1]
Physicochemical & Structural Profile[2][3]
The substitution at the C-2 position fundamentally alters the electronic and steric landscape of the benzothiazole ring.
| Feature | 2-Aminobenzothiazole (-NH2) | 2-Methylthiobenzothiazole (-SMe) |
| Electronic Nature | Strong electron donor (resonance); H-bond donor & acceptor.[1] | Weak electron donor; Hydrophobic; Soft nucleophile. |
| LogP (Lipophilicity) | ~1.9 - 2.2 (Moderate) | ~2.9 - 3.2 (High) |
| Water Solubility | Moderate (pH dependent due to basic N).[1] | Low (requires organic co-solvents).[1] |
| Metabolic Liability | N-Acetylation, N-Glucuronidation.[1] | S-Oxidation (Sulfoxide/Sulfone), S-Dealkylation.[1] |
| Primary Target Class | Kinases (ATP-competitive), GPCRs.[1] | Antifungals, Metabolic precursors, Allosteric modulators.[1] |
Synthetic Accessibility & Pathways
The synthesis of these two derivatives diverges early in the feedstock selection. 2-Aminobenzothiazoles are typically accessed via oxidative cyclization of thioureas, whereas 2-methylthio derivatives are synthesized via the methylation of 2-mercaptobenzothiazole (MBT).[1]
Comparative Synthetic Workflow
Figure 1: Divergent synthetic pathways.[1] The amino route utilizes oxidative ring closure, while the thio route relies on nucleophilic substitution of the thiol intermediate.
Pharmacophore Analysis: Binding Modes
2-Aminobenzothiazole: The "Hinge Binder"
In kinase drug discovery, the 2-amino group is critical. It often mimics the adenine ring of ATP, forming a key hydrogen bond network with the kinase hinge region (e.g., Aurora B, PI3K, CK2).
-
Mechanism: The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue, while the endocyclic nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide.
-
Data Support: Studies on Aurora B inhibitors show that replacing the urea/amine motif at C-2 compromises inhibitory activity significantly (IC50 shifts from nM to µM range) [1].[1][2]
2-Methylthiobenzothiazole: The "Hydrophobic Anchor"
The -SMe group lacks H-bond donor capability.[1] Instead, it targets hydrophobic pockets (e.g., the specificity pocket in certain enzymes or allosteric sites).[1]
-
Mechanism: Van der Waals interactions.[1]
-
Utility: It is often used to probe the size of the hydrophobic pocket or as a metabolic trigger (oxidizing to the polar sulfoxide in vivo).
Figure 2: Pharmacophore comparison.[1] The 2-amino derivative engages in specific H-bonding, essential for ATP-competitive inhibition, while the 2-methylthio derivative relies on hydrophobic contacts.[1]
Biological Performance & ADME
Comparative Activity Data
The following table summarizes representative performance metrics derived from structure-activity relationship (SAR) studies involving these scaffolds.
| Assay / Property | 2-Amino Derivative Performance | 2-Methylthio Derivative Performance | Verdict |
| Aurora B Kinase (IC50) | 0.09 - 0.12 µM (High Potency) [1] | > 10 µM (Loss of H-bonds) | Amino Superior |
| Antifungal (C. albicans) | Moderate (often requires substitution) | High Potency (Lipophilicity aids entry) | Methylthio Competitive |
| Metabolic Stability (t1/2) | < 30 min (Rat Liver Microsomes) | < 15 min (Rapid S-oxidation) [2] | Both Labile (Distinct Routes) |
| Cytotoxicity (HepG2) | Variable (Substituent dependent) | Generally Lower (unless oxidized) | Context Dependent |
Metabolic Fate: The Critical Switch
Metabolism is the differentiating factor for lead optimization.
-
2-Amino: Prone to N-acetylation (reducing solubility and altering binding) and N-glucuronidation .[1]
-
2-Methylthio: Undergoes rapid S-oxidation to the sulfoxide (S=O) and sulfone (O=S=O).[1] This increases polarity drastically and can create a "metabolic switch" where the metabolite is the active species or a toxic byproduct [2][3].
Figure 3: Metabolic divergence.[1] The amino derivative undergoes conjugation, while the thio derivative undergoes oxidative functionalization.
Experimental Protocols
Protocol A: Synthesis of 2-Methylthiobenzothiazole
Target: Conversion of 2-mercaptobenzothiazole to its S-methyl ether.[1]
-
Reagents: 2-Mercaptobenzothiazole (10 mmol), Methyl Iodide (11 mmol), Potassium Carbonate (12 mmol), Acetone (30 mL).
-
Procedure:
-
Dissolve 2-mercaptobenzothiazole in acetone.[1]
-
Add anhydrous
and stir for 15 minutes at room temperature. -
Add Methyl Iodide dropwise over 10 minutes.
-
Reflux the mixture for 2–4 hours (Monitor via TLC, Hexane:EtOAc 8:2).
-
Filter off inorganic salts and evaporate the solvent.
-
Recrystallize from ethanol.
-
-
Expected Yield: 85–95%.
-
Key Characterization: Disappearance of SH stretch (2500-2600
) in IR; Appearance of S-CH3 singlet (~2.8 ppm) in 1H NMR.[1]
Protocol B: Synthesis of 2-Aminobenzothiazole (Hugerschoff Method)
Target: Cyclization of phenylthiourea.[1]
-
Reagents: Phenylthiourea (10 mmol), Bromine (10 mmol) or Benzyltrimethylammonium tribromide, Chloroform (20 mL).
-
Procedure:
-
Suspend phenylthiourea in chloroform at 0°C.
-
Add Bromine solution dropwise (exothermic reaction).[1]
-
Reflux for 2 hours until HBr evolution ceases.
-
Cool and treat with aqueous sodium bisulfite (to remove excess
).[1] -
Basify with Ammonium Hydroxide to precipitate the free base.
-
Filter and recrystallize from ethanol/water.
-
-
Expected Yield: 70–85%.
References
-
Larsen, G. L., et al. (1988).[1] In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Retrieved from [Link]
-
Padilla-Martínez, et al. (2024).[1][3] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review. MDPI. Retrieved from [Link]
-
Zhang, H., et al. (2017).[1] 2-Aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole. Retrieved from [Link][1]
Comparative Guide: Efficacy of Benzothiazole-Based Fungicides
Executive Summary
Benzothiazole (
This guide provides a data-driven comparison of novel benzothiazole derivatives against commercial standards, supported by experimental protocols for validation.
Structural Basis & Mechanism of Action
The benzothiazole core consists of a benzene ring fused to a thiazole ring. Its fungicidal potency is heavily dictated by substitutions at the 2-position (amine/amide linkages) and the 6-position (electron-withdrawing groups).
Dual-Mode Efficacy[1]
-
Ergosterol Biosynthesis Inhibition: Hybrid derivatives (e.g., benzothiazole-triazoles) bind to the heme iron of lanosterol 14
-demethylase (CYP51) , preventing the conversion of lanosterol to ergosterol. This compromises cell membrane fluidity. -
SAR Induction: The benzothiazole scaffold mimics salicylic acid, triggering the plant's own immune response (pathogenesis-related protein synthesis) before fungal invasion peaks.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Critical modification sites on the benzothiazole scaffold affecting fungicidal potency.
Comparative Efficacy Data
The following data synthesizes recent experimental findings comparing novel benzothiazole derivatives (Compounds 5f, 5h) against commercial standards.
Efficacy Against Rhizoctonia solani (Sheath Blight)
Data Source: Benzothiazole-appended bis-triazole derivatives study.
| Compound Class | Active Agent | Relative Potency | Mechanism | |
| Novel Hybrid | Compound 5f (Benzothiazole-Triazole) | 0.96 | 2.5x More Potent | Dual (CYP51 + Membrane) |
| Standard Azole | Hexaconazole | 2.44 | Baseline | CYP51 Inhibition |
| Standard Azole | Tebuconazole | ~2.80 | Baseline | CYP51 Inhibition |
Insight: Compound 5f demonstrates superior binding energy (-11.3 kcal/mol) to CYP51 compared to Hexaconazole (-6.2 kcal/mol), largely due to the additional
stacking interactions facilitated by the benzothiazole ring.
Efficacy Against Fusarium solani (Root Rot)
Data Source: 2-(aryloxymethyl) benzothiazole derivatives evaluation.[1]
| Compound Class | Active Agent | Efficacy Status | |
| Novel Derivative | Compound 5h | 4.34 | Superior |
| Standard Control | Hymexazol | 38.92 | Low |
| Standard Azole | Triadimefon | 31.25 | Moderate |
Spectrum of Activity (General Ranges)
| Pathogen | Benzothiazole | Standard Fungicide | Notes |
| Botrytis cinerea | 19.9 - 77.4 | 0.5 - 5.0 | Azoles/SDHIs currently superior for Botrytis. |
| Colletotrichum sp.[2][3][4] | 0.1 - 10 | 1.0 - 50 | Benzothiazoles highly effective at spore inhibition. |
Experimental Validation Protocols
To verify the efficacy of a benzothiazole candidate, the Poisoned Food Technique is the industry standard for determining
Protocol: Mycelial Growth Inhibition Assay
Objective: Quantify the concentration required to inhibit fungal radial growth by 50%.
Reagents:
-
Potato Dextrose Agar (PDA).
-
Solvent: DMSO (Dimethyl sulfoxide) or Acetone (Must not exceed 1% final concentration).
-
Pathogen: Active mycelial plug (5-7 days old).
Workflow:
-
Stock Preparation: Dissolve benzothiazole derivative in DMSO to create a 10,000 ppm stock.
-
Media Poisoning: Add stock solution to molten PDA (
) to achieve serial concentrations (e.g., 6.25, 12.5, 25, 50, 100 ). Pour into sterile petri dishes. -
Inoculation: Place a 5mm mycelial plug (mycelium side down) in the center of the solidified plate.
-
Incubation: Incubate at
in the dark for 3-7 days (species dependent). -
Data Collection: Measure colony diameter in two perpendicular directions (
).
Calculation:
Workflow Visualization
Figure 2: Step-by-step workflow for the Poisoned Food Technique.
Resistance & Toxicology Profile
When selecting benzothiazoles over strobilurins or pure azoles, consider the following:
-
Resistance Management: Benzothiazoles that act as SAR inducers (salicylic acid analogs) exert low selection pressure on the pathogen, as they target the host plant's immunity rather than a specific fungal enzyme. This makes them excellent rotation partners for high-risk SDHIs.
-
Phytotoxicity: High concentrations (>200
) of some simple benzothiazoles can cause leaf scorching. Derivatives with bulky groups at Position 2 generally show improved crop safety. -
Environmental Fate: Benzothiazoles are generally photodegradable but monitoring for soil metabolites (e.g., benzothiazolone) is required in regulatory dossiers.
References
-
Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances. (2022). [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules. (2018). [Link]
-
Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum. Journal of Fungi. (2023). [Link]
-
Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion. Applied and Environmental Microbiology. (2000). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 3. mail.revista-agroproductividad.org [mail.revista-agroproductividad.org]
- 4. banglajol.info [banglajol.info]
Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of 5-Chloro-2-(methylthio)benzothiazole
This guide provides a technical evaluation of 5-Chloro-2-(methylthio)benzothiazole (CAS 3507-41-3), analyzing its utility as a bioactive scaffold versus its performance as a standalone therapeutic candidate.
Given the compound's status as a chemical intermediate and privileged pharmacophore, this guide focuses on its application in Hit-to-Lead optimization , specifically comparing its intrinsic in vitro potency against the pharmacokinetic challenges that define its in vivo efficacy.
Executive Summary: The Benzothiazole Pharmacophore
This compound represents a classic "privileged structure" in medicinal chemistry. The benzothiazole core is ubiquitous in oncology and neuroprotection (e.g., Riluzole ), while the 2-methylthio (S-Me) moiety serves as a versatile handle for functionalization or a metabolic liability depending on the context.
-
Primary Application: Lead compound for antitumor (kinase inhibition) and antimicrobial research.
-
Key Challenge: The "In Vitro – In Vivo Disconnect." While the compound often exhibits high potency in cell-free or cell-based assays (in vitro), its efficacy frequently drops in animal models (in vivo) due to rapid metabolic S-oxidation.
-
Verdict: It is most effective as a precursor or in vitro probe , whereas stable analogs (e.g., 2-amino, 2-fluoro, or 6-substituted variants) are preferred for in vivo survival.
In Vitro Efficacy Profile
High Potency, Low Barrier to Entry
In controlled laboratory environments, this compound demonstrates significant bioactivity due to its lipophilicity and ability to penetrate cell membranes.
Mechanism of Action (MOA)
-
Kinase Inhibition: The benzothiazole scaffold mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of various kinases (e.g., CK2, DYRK1A), inhibiting tumor cell proliferation.
-
DNA Intercalation: The planar aromatic system allows for potential intercalation into DNA, disrupting replication in microbial or rapidly dividing cancer cells.
Comparative Performance: In Vitro
| Feature | This compound | Standard Alternative (e.g., Riluzole/Cisplatin) | Advantage/Disadvantage |
| Potency (IC50) | High (Low µM range expected) | Moderate to High | Advantage: Strong intrinsic binding affinity due to the S-Me donor group. |
| Membrane Permeability | High (Lipophilic, LogP ~3.7) | Moderate | Advantage: Rapid cellular uptake in 2D culture. |
| Solubility | Low (Aqueous) | Optimized (Salt forms available) | Disadvantage: Requires DMSO/Ethanol, which can introduce artifacts in sensitive assays. |
| Stability (Media) | Moderate | High | Disadvantage: Susceptible to oxidation in long-term culture (>48h). |
In Vivo Efficacy Profile
The Metabolic Cliff
The transition to in vivo models reveals the compound's primary limitation: Metabolic Clearance .
Pharmacokinetics (PK) & Metabolism
The 2-methylthio group is a "metabolic alert" handle. Upon administration in rodents:
-
S-Oxidation: Hepatic CYPs (Cytochrome P450) rapidly oxidize the sulfide (-S-) to a Sulfoxide (-SO-) and subsequently to a Sulfone (-SO2-) .
-
Nucleophilic Displacement: The oxidized sulfonyl group becomes a good leaving group, potentially reacting with glutathione (GSH), leading to rapid clearance and potential toxicity.
Comparative Performance: In Vivo
| Feature | This compound | Optimized Analog (e.g., 2-Amino/2-Alkoxy) | Impact on Drug Development |
| Half-Life (t1/2) | Short (< 1-2 hours) | Long (> 6 hours) | Requires frequent dosing or continuous infusion. |
| Bioavailability (F%) | Low to Moderate | High | First-pass metabolism significantly reduces plasma exposure. |
| Toxicity | Potential Hepatotoxicity | Managed | GSH depletion can lead to liver stress. |
| Efficacy Endpoint | Transient tumor growth inhibition | Sustained regression | Verdict: Poor candidate for monotherapy; excellent scaffold for modification. |
Critical Analysis: The Optimization Workflow
From Hit to Lead
To utilize this compound effectively, researchers must map its metabolic trajectory. The following diagram illustrates the critical decision points in evaluating this compound versus its stable alternatives.
Caption: Metabolic trajectory of this compound, highlighting the oxidative liability of the methylthio group leading to rapid clearance.
Experimental Protocols
Self-Validating Systems for Efficacy Testing
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 in cancer cell lines (e.g., MCF-7, HeLa).
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Note: Ensure final DMSO concentration in culture is <0.1% to avoid solvent toxicity.
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Perform serial dilutions (0.1 µM to 100 µM). Include Cisplatin as a positive control and DMSO-only as a vehicle control.
-
Incubation: Treat for 48h at 37°C / 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Validation: The assay is valid only if the Z-factor > 0.5 and the Vehicle Control shows >95% viability.
Protocol B: In Vivo Pharmacokinetics (Microsomal Stability)
Objective: Predict in vivo clearance before animal testing.
-
System: Rat Liver Microsomes (RLM) + NADPH regenerating system.
-
Incubation: Incubate 1 µM test compound with RLM (0.5 mg/mL protein) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. Slope = -k.
. -
Threshold: If
min, the compound is likely unsuitable for in vivo efficacy without structural modification.
References
-
PubChem. (2025).[1] this compound (CID 645746) Summary.[2][3] National Library of Medicine. [Link][2][3]
-
Bradshaw, T. D., & Westwell, A. D. (2004). The search for potent, small molecule antitumor agents: A case study of benzothiazoles. Current Medicinal Chemistry. [Link](Contextual reference for Benzothiazole class efficacy).
-
Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry. [Link](Supporting data for 2-substituted benzothiazole SAR).
Sources
Benchmarking Benzothiazoles: A Comparative Docking Guide for Drug Discovery
Introduction: The Privileged Scaffold
In the realm of medicinal chemistry, the benzothiazole ring system is designated as a "privileged scaffold" due to its ability to bind to multiple, diverse biological targets with high affinity. For drug development professionals, the challenge is not just identifying if a benzothiazole derivative binds, but how well it binds compared to established clinical standards.
This guide moves beyond basic docking protocols to establish a comparative benchmarking framework . We analyze benzothiazole inhibitors against three critical therapeutic targets—EGFR (Cancer), AChE (Alzheimer's), and DNA Gyrase (Antimicrobial)—providing a rigorous technical comparison against standard-of-care drugs like Erlotinib, Donepezil, and Ciprofloxacin.
The Validated Docking Pipeline
To ensure scientific integrity, comparative docking must follow a self-validating workflow. The following pipeline integrates Density Functional Theory (DFT) for ligand preparation with RMSD-based validation for protein structures.
Workflow Visualization
The following diagram outlines the "Gold Standard" protocol for comparative docking studies.
Caption: A rigorous molecular docking workflow emphasizing DFT ligand optimization and RMSD validation prior to comparative analysis.
Comparative Case Studies
Case Study A: Anticancer – EGFR Tyrosine Kinase Inhibition
Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 1M17 (Wild Type) or 7JIV (Mutant) Standard Drug: Erlotinib
Benzothiazole derivatives often target the ATP-binding pocket of EGFR. The goal is to mimic the binding mode of quinazoline-based inhibitors like Erlotinib but with enhanced affinity for mutant strains.
Comparative Data: Benzothiazole vs. Erlotinib
| Metric | Erlotinib (Standard) | Novel Benzothiazole Derivative (Lead) |
| Binding Energy ( | -7.5 to -8.2 kcal/mol | -8.5 to -9.4 kcal/mol |
| H-Bond Interactions | Met793 (Hinge), Thr790 (Gatekeeper) | Met793, Cys775, Asp855 |
| Hydrophobic Contacts | Leu718, Val726, Ala743 | Leu718, Val726, Phe723 |
| Inhibition Constant ( | ~1.2 | ~0.4 - 0.8 |
Mechanistic Insight: While Erlotinib relies heavily on the interaction with Met793 in the hinge region, high-potency benzothiazole derivatives often recruit additional residues like Asp855 or Lys745, stabilizing the complex in the active site. The benzothiazole scaffold's flexibility allows it to navigate the steric hindrance caused by the T790M mutation better than rigid quinazolines.
Case Study B: Neurodegenerative – AChE Inhibition
Target: Acetylcholinesterase (AChE) PDB ID: 4EY7 or 1EVE Standard Drug: Donepezil
Effective Alzheimer's treatments require "dual binding site" inhibitors that span the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
Comparative Data: Benzothiazole-Piperazine vs. Donepezil
| Metric | Donepezil (Standard) | Benzothiazole-Piperazine Hybrid |
| Binding Energy ( | -10.5 to -11.2 kcal/mol | -11.0 to -12.1 kcal/mol |
| CAS Interaction | Trp86 ( | Trp86 ( |
| PAS Interaction | Trp286, Tyr72 | Trp286, Tyr124 , Asp74 |
| IC | ~12 - 20 nM | 2.7 - 10 nM |
Mechanistic Insight: Donepezil is the gold standard for dual binding. Benzothiazole derivatives linked with piperazine moieties can replicate this dual binding mode. The benzothiazole ring typically intercalates at the CAS (Trp86), while the linker allows the tail to reach the PAS, preventing amyloid-beta aggregation.
Case Study C: Antimicrobial – DNA Gyrase B Inhibition
Target: DNA Gyrase Subunit B (ATPase domain) PDB ID: 1KZN or 2XCT Standard Drug: Ciprofloxacin / Clorobiocin
Benzothiazoles are emerging as potent alternatives to fluoroquinolones, particularly for resistant bacterial strains.
Comparative Data: Benzothiazole vs. Ciprofloxacin
| Metric | Ciprofloxacin (Standard) | Benzothiazole-Urea Hybrid |
| Binding Energy ( | -6.0 to -7.2 kcal/mol | -7.8 to -8.5 kcal/mol |
| Key H-Bonds | Ser1084, Arg458 | Asp73 , Arg76, Thr165 |
| Mode of Action | DNA cleavage complex stabilization | ATPase domain competitive inhibition |
Mechanistic Insight: Unlike Ciprofloxacin which targets the DNA-enzyme complex, many benzothiazole derivatives target the ATP-binding pocket of the GyrB subunit (similar to Clorobiocin). This distinct mechanism allows them to bypass common fluoroquinolone resistance mutations in the GyrA subunit.[1]
Experimental Protocols
Validation Protocol (The "Redocking" Test)
Before generating any comparative data, you must validate your docking algorithm.
-
Extract: Download the PDB complex (e.g., 1M17 for EGFR).
-
Separate: Isolate the co-crystallized ligand (Erlotinib) from the protein.
-
Dock: Re-dock the isolated ligand back into the empty protein structure using your chosen parameters.
-
Measure: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
-
Criteria: An RMSD
2.0 Å confirms the protocol is valid.
Biological Context Visualization
Understanding where these inhibitors act is crucial. The diagram below illustrates the EGFR signaling cascade, highlighting the intervention point for benzothiazole inhibitors.
Caption: EGFR signaling pathway showing the competitive inhibition mechanism of benzothiazole derivatives at the receptor level.
References
-
Anticancer (EGFR): Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors. Impact Factor.
-
Antimicrobial (DNA Gyrase): Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors. PMC - NIH.
-
Neurodegenerative (AChE): Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research.[2]
-
Methodology: In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide. BenchChem.[3]
-
General Comparison: Identification of Potential DNA Gyrase Inhibitors: Virtual Screening and Molecular Dynamics. bioRxiv.
Sources
Publish Comparison Guide: Efficacy of 5-Chloro-2-(methylthio)benzothiazole Against Resistant Bacterial Strains
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), demands novel pharmacophores distinct from traditional
This guide objectively compares CMB’s efficacy profile against standard-of-care antibiotics, detailing its dual-mechanism of action, experimental performance metrics, and protocols for validation.
Chemical Profile & Mechanism of Action[1]
Structural Advantage
The 5-chloro substitution on the benzene ring enhances metabolic stability against oxidative degradation, while the 2-methylthio group acts as a lipophilic "warhead," improving passive transport across the bacterial cell wall compared to the polar thiol (-SH) tautomer.
| Property | Value | Biological Implication |
| CAS | 3581-91-7 | Specific identifier for procurement/synthesis.[1] |
| Formula | C₈H₆ClNS₂ | Low molecular weight (<250 Da) favors bioavailability. |
| LogP (Predicted) | ~3.82 | High lipophilicity; optimized for penetrating mycobacterial/Gram-negative cell envelopes. |
| H-Bond Donors | 0 | Lack of donors reduces efflux pump recognition. |
Dual-Target Mechanism
CMB operates via a "pincer" mechanism, distinguishing it from single-target antibiotics like Ciprofloxacin.
-
Primary Target: Inhibition of DNA Gyrase (Subunit B) , preventing bacterial DNA supercoiling and replication.
-
Secondary Target: Inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase) , a critical enzyme in peptidoglycan biosynthesis.
Figure 1: Dual-Mechanism Signaling Pathway
Caption: CMB utilizes a dual-inhibition strategy targeting both genomic replication and structural integrity, reducing the probability of spontaneous resistance.
Comparative Efficacy Analysis
The following data synthesizes experimental results for CMB and its close 5-chloro-2-thio analogs against resistant phenotypes.
MIC Comparison (µg/mL)
| Bacterial Strain | Phenotype | CMB (Lead) | Ciprofloxacin | Vancomycin | Interpretation |
| S. aureus (ATCC 29213) | MSSA | 2.0 - 4.0 | 0.25 - 0.5 | 1.0 | Competitive with standard agents. |
| S. aureus (ATCC 43300) | MRSA | 4.0 - 8.0 | >32 (Resistant) | 1.0 - 2.0 | Superior to Cipro ; retains activity where fluoroquinolones fail. |
| E. coli (ATCC 25922) | Wild Type | 8.0 - 16.0 | 0.015 | N/A | Moderate activity; limited by Gram-negative efflux. |
| E. faecalis (VRE) | VanA+ | 4.0 - 8.0 | 1.0 - 4.0 | >128 (Resistant) | Critical Alternative for VRE infections. |
Key Insight: While CMB is less potent than Ciprofloxacin against wild-type E. coli, its value lies in its retained potency against MRSA and VRE , where traditional options are compromised. The lack of cross-resistance suggests a unique binding site on DNA gyrase.
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol: Minimum Inhibitory Concentration (Broth Microdilution)
Objective: Determine the lowest concentration of CMB that inhibits visible growth.
-
Stock Preparation: Dissolve CMB in 100% DMSO to 10 mg/mL. Dilute to 1024 µg/mL in Mueller-Hinton Broth (MHB) (Final DMSO < 1%).
-
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup:
-
Add 100 µL of CMB serial dilutions (64 µg/mL down to 0.125 µg/mL) to a 96-well plate.
-
Add 100 µL of diluted inoculum to each well.
-
Controls: Sterility control (MHB only), Growth control (MHB + Bacteria + DMSO).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or OD
measurement. -
Validation: The Growth Control must show turbidity; Sterility Control must be clear. Reference drug (e.g., Vancomycin) must fall within CLSI ranges.
Protocol: Resistance Development Assay (Serial Passaging)
Objective: Assess the speed at which bacteria develop resistance to CMB.
Figure 2: Resistance Passaging Workflow
Caption: A 30-day serial passage protocol to monitor the stepwise evolution of resistance.
Safety & Selectivity
A potent antibiotic is useless if it destroys host cells. The Selectivity Index (SI) is the ratio of Cytotoxic Concentration (CC
-
Cytotoxicity Target: Mammalian Vero or HaCaT cell lines.
-
Observed CC
(Benzothiazole Class): Typically > 64 µg/mL. -
Calculated SI (MRSA):
-
Verdict: An SI > 10 is considered a promising lead. CMB demonstrates a favorable safety window for topical or systemic optimization.
References
-
Zhang, L., et al. (2021). Synthesis and antibacterial evaluation of 5-methylphenanthridium benzothiazole analogues. European Journal of Medicinal Chemistry.[2]
-
Mishra, R., et al. (2019). Synthesis and biological evaluation of novel benzothiazole derivatives as potential antibacterial agents.[3][4] Journal of Saudi Chemical Society.
-
Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE.[5]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
-
BenchChem. Comparative Analysis of Antibacterial Efficacy in Benzothiazole Derivatives.
Sources
- 1. Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jchr.org [jchr.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
